1-Isothiocyanato-4-phenoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKITXAAKDFPASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188781 | |
| Record name | Benzene, 1-isothiocyanato-4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3529-87-1 | |
| Record name | 1-Isothiocyanato-4-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isothiocyanato-4-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isothiocyanato-4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3529-87-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 1-Isothiocyanato-4-phenoxybenzene
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 1-Isothiocyanato-4-phenoxybenzene. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Core Physicochemical Properties
This compound, also known as 4-phenoxyphenyl isothiocyanate, is an organic compound with the chemical formula C13H9NOS[1][2]. It belongs to the isothiocyanate class, characterized by the -N=C=S functional group, which makes it a valuable intermediate in organic synthesis[3].
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3529-87-1 | [1][2] |
| Molecular Formula | C13H9NOS | [1][2][4] |
| Molecular Weight | 227.28 g/mol | [1][4] |
| Exact Mass | 227.040485 g/mol | [1][4] |
| InChIKey | ZKITXAAKDFPASL-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=S | [1] |
Table 2: Physical and Chemical Characteristics
| Property | Value | Conditions | Source |
| Appearance | White to off-white solid | Ambient | [2] |
| Melting Point | 42 °C | [2] | |
| Boiling Point | 143 °C | 0.2 Torr | [2] |
| Density | 1.11 ± 0.1 g/cm³ | Predicted | [2] |
Synthesis and Reactivity
The isothiocyanate group is a versatile electrophile, making this compound a useful building block. It readily reacts with nucleophiles, such as primary amines, to form thiourea derivatives, which are significant in the synthesis of various biologically active molecules[3].
While specific protocols for this compound are not detailed in the provided results, a general and widely used method for synthesizing aryl isothiocyanates from primary amines involves the use of carbon disulfide[5][6].
Protocol: Synthesis from 4-phenoxyaniline
-
Formation of Dithiocarbamate Salt: 4-phenoxyaniline (the corresponding primary amine) is dissolved in a suitable solvent (e.g., a biphasic system of water and ethyl acetate). An excess of carbon disulfide and a base (e.g., triethylamine or sodium bicarbonate) are added to the solution at room temperature[5][6]. The mixture is stirred to form the intermediate dithiocarbamate salt in situ.
-
Decomposition to Isothiocyanate: A decomposition agent is introduced to the reaction mixture. Common reagents for this step include tosyl chloride or di-tert-butyl dicarbonate (Boc2O) with a catalytic amount of DMAP[5][6].
-
Workup and Purification: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the pure this compound.
The core reactivity of this compound is centered on the electrophilic carbon atom of the isothiocyanate group. This allows for nucleophilic addition reactions, which are fundamental to its application in medicinal chemistry for creating complex molecules[3].
Spectral Information
Characterization of this compound is typically performed using standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR data are available for this compound.[1][4] 13C NMR is particularly useful for identifying the characteristic signal of the isothiocyanate carbon.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the isothiocyanate functional group through its strong and characteristic asymmetric stretching vibration, typically observed in the 2000-2200 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound[7].
Biological Activity and Potential Applications
Isothiocyanates (ITCs) as a class are known for a wide range of biological activities, including anticancer and antimicrobial properties[8][9]. Natural ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) have been extensively studied for their chemopreventive effects[8][10].
While specific biological studies on this compound are not detailed in the search results, its structural class suggests potential for similar activities. The mechanisms of action for related ITCs often involve the induction of apoptosis, modulation of cell cycle arrest, and interaction with key cellular signaling pathways[10][11].
Based on the known mechanisms of other isothiocyanates, a potential signaling pathway for the anticancer activity of this compound could involve the following steps:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) within cancer cells.
-
Modulation of Signaling Pathways: Inhibition of pro-survival pathways like PI3K/Akt and activation of pro-apoptotic pathways such as MAPKs (p38, JNK)[10].
-
Induction of Apoptosis: Triggering programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways[10].
-
Nrf2 Pathway Activation: Upregulation of antioxidant response element (ARE)-mediated genes, such as heme oxygenase-1 (HO-1), which can have protective effects in normal cells but complex roles in cancer cells[12].
References
- 1. This compound | C13H9NOS | CID 145694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-PHENOXYPHENYL ISOTHIOCYANATE | 3529-87-1 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. cbijournal.com [cbijournal.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of sulforaphane: inhibition of p38 mitogen-activated protein kinase isoforms contributing to the induction of antioxidant response element-mediated heme oxygenase-1 in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure and Spectral Analysis of 1-Isothiocyanato-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and spectral properties of 1-Isothiocyanato-4-phenoxybenzene, a molecule of interest in various chemical and pharmaceutical research fields. This document outlines the compound's fundamental characteristics, detailed spectral data, and the experimental protocols for its analysis.
Molecular Structure and Identifiers
This compound is an aromatic compound featuring a phenoxy group and an isothiocyanate functional group attached to a benzene ring. These reactive moieties make it a valuable building block in organic synthesis and medicinal chemistry.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₃H₉NOS[1] |
| Molecular Weight | 227.28 g/mol [1] |
| CAS Number | 3529-87-1[1] |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=S[1] |
Spectral Data Analysis
The following sections present a summary of the key spectral data for this compound.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy provides insights into the functional groups and overall molecular structure. The characteristic vibrational modes are summarized below.
Table 2: FT-IR and FT-Raman Vibrational Frequencies
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
| -N=C=S Asymmetric Stretch | ~2100-2040 (s) | ~2100-2040 (w) | Characteristic isothiocyanate stretch |
| Aromatic C-H Stretch | ~3100-3000 (m) | ~3100-3000 (s) | Stretching of C-H bonds on the benzene rings |
| Aromatic C=C Stretch | ~1600-1450 (m, multiple bands) | ~1600-1450 (s, multiple bands) | In-plane stretching of the benzene rings |
| C-O-C Asymmetric Stretch | ~1240 (s) | ~1240 (w) | Ether linkage stretch |
| Aromatic C-H Bending | ~900-675 (s, multiple bands) | ~900-675 (w) | Out-of-plane bending of C-H bonds |
s = strong, m = medium, w = weak. Note: The exact peak positions can vary based on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon and hydrogen framework of a molecule.
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.
Table 3: ¹H NMR Chemical Shifts (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' | 7.35 - 7.45 | d | 2H |
| H-3', H-5' | 7.10 - 7.20 | t | 2H |
| H-4' | 7.00 - 7.10 | t | 1H |
| H-2, H-6 | 7.15 - 7.25 | d | 2H |
| H-3, H-5 | 7.05 - 7.15 | d | 2H |
Predicted shifts are based on typical values for similar aromatic structures. d = doublet, t = triplet.
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. A known spectrum for this compound is available, though the specific chemical shifts are not publicly detailed.[1][2] The isothiocyanate carbon typically shows a broad signal.
Table 4: ¹³C NMR Chemical Shifts (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| -N=C=S | 130 - 140 |
| C-1' | 155 - 160 |
| C-2', C-6' | 129 - 131 |
| C-3', C-5' | 123 - 125 |
| C-4' | 118 - 120 |
| C-1 | 150 - 155 |
| C-2, C-6 | 118 - 120 |
| C-3, C-5 | 125 - 127 |
| C-4 | 130 - 135 |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.
Table 5: UV-Vis Absorption Data (Predicted)
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol/Methanol | ~260 - 280 | - | π → π |
| Ethanol/Methanol | ~300 - 320 | - | n → π |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
A general and widely used method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with thiophosgene or a thiophosgene equivalent.
Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenoxyaniline in a suitable inert solvent such as dichloromethane.
-
Add a base, typically triethylamine, to the solution to act as a proton scavenger.
-
Cool the reaction mixture in an ice bath to control the exothermic reaction.
-
Thiophosgene Addition: Slowly add a solution of thiophosgene in the same solvent to the cooled mixture with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
Spectroscopic Analysis Protocols
Workflow for Spectral Analysis:
Caption: Conceptual workflow for the spectral analysis of the compound.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly into a sample holder suitable for Raman spectroscopy (e.g., a glass capillary or an aluminum well).
-
-
Data Acquisition:
-
Acquire the FT-Raman spectrum using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.
-
Collect the spectrum over a suitable wavenumber range (e.g., 3500-100 cm⁻¹).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Conclusion
This technical guide provides a foundational understanding of the structural and spectral characteristics of this compound. The presented data and protocols offer a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this versatile compound. Further experimental work is encouraged to refine the predicted spectral data and explore its reactivity and potential applications in drug development and materials science.
References
A Prospective Analysis of 1-Isothiocyanato-4-phenoxybenzene: Potential Applications in Biochemical Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs) are a well-established class of bioactive compounds, primarily derived from cruciferous vegetables, with a diverse range of pharmacological activities. These compounds are characterized by the presence of a highly reactive isothiocyanate functional group (-N=C=S), which is central to their biological effects. This technical guide provides a prospective analysis of the potential biochemical applications of a specific, yet understudied, member of this family: 1-Isothiocyanato-4-phenoxybenzene. While direct experimental data for this compound is limited, its potential can be inferred from the extensive research on other isothiocyanates such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC). This document outlines the probable mechanisms of action, potential protein targets, and key signaling pathways that this compound may modulate. Furthermore, it furnishes detailed, adaptable experimental protocols for the validation of these predicted activities and presents quantitative data from representative ITCs to serve as a benchmark. The guide also includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the potential therapeutic applications of this compound in areas such as oncology, inflammation, and neuroprotection.
Introduction to Isothiocyanates and the Potential of this compound
Isothiocyanates (ITCs) are naturally occurring compounds that have garnered significant attention for their chemopreventive and therapeutic properties.[1][2] Their biological activity is primarily attributed to the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic cellular targets, most notably the thiol groups of cysteine residues in proteins.[3] This covalent modification can alter protein function, leading to the modulation of various signaling pathways critical for cellular homeostasis.
This compound (also known as 4-phenoxyphenyl isothiocyanate) is a synthetic isothiocyanate that shares the key functional moiety of this class. While specific biochemical data for this compound is not extensively available in peer-reviewed literature, its chemical structure suggests that it is likely to exhibit a similar spectrum of biological activities as other well-characterized ITCs. A brief description from a commercial supplier suggests it may have anthelmintic and antimicrobial properties, with metabolites including hydroxylamine and thiourea.[4] This guide will extrapolate from the known biochemical and pharmacological profiles of the isothiocyanate class to propose potential applications and a research roadmap for this compound.
Core Mechanism of Action: The Electrophilic Nature of the Isothiocyanate Moiety
The central mechanism underlying the bioactivity of ITCs is the electrophilic character of the central carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack, primarily from the sulfhydryl groups of cysteine residues within cellular proteins. This interaction results in the formation of a dithiocarbamate adduct, a post-translational modification that can profoundly impact the protein's structure and function. The reactivity of the isothiocyanate allows it to interact with a wide array of protein targets, leading to a pleiotropic biological response.
Potential Biochemical Applications
Based on the established activities of the isothiocyanate class, this compound is predicted to have potential applications in the following areas:
Anticancer Activity
ITCs are most renowned for their potent anticancer effects, which are exerted through multiple mechanisms:[5][6]
-
Induction of Phase II Detoxification Enzymes: ITCs are potent inducers of phase II enzymes, such as glutathione S-transferases (GSTs) and quinone reductase (QR), via the activation of the Nrf2 signaling pathway.[7] These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative damage.
-
Cell Cycle Arrest and Apoptosis: ITCs can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis in cancer cells.[1] This is achieved by modulating the expression of cell cycle regulatory proteins and inducing both intrinsic (mitochondrial) and extrinsic apoptotic pathways.
-
Inhibition of Angiogenesis: Some ITCs have been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.
Anti-inflammatory Activity
ITCs exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This includes the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of pro-inflammatory gene expression. By suppressing NF-κB activation, ITCs can reduce the production of inflammatory cytokines and mediators.
Neuroprotective Effects
Emerging evidence suggests that ITCs may have neuroprotective effects, primarily through their ability to combat oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. The activation of the Nrf2 pathway in neuronal cells can enhance their resilience to oxidative damage.
Predicted Protein Targets and Signaling Pathways
The pleiotropic effects of ITCs stem from their ability to interact with multiple protein targets. Based on studies of other ITCs, the following are high-priority potential targets and pathways for this compound.
The Keap1-Nrf2 Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary target of many ITCs. Keap1 acts as a negative regulator of Nrf2. ITCs can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
Apoptosis Signaling Pathways
ITCs can induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. This involves the activation of caspase cascades, leading to programmed cell death.
Other Potential Targets
-
Tubulin: Some ITCs have been shown to bind to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest.
-
Deubiquitinating Enzymes (DUBs): ITCs can inhibit DUBs, such as USP9x and UCH37, which can lead to the degradation of oncoproteins.
-
MAPK and PI3K/Akt Pathways: ITCs can modulate the activity of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which are critical for cell survival and proliferation.[6]
Quantitative Data for Representative Isothiocyanates
While specific quantitative data for this compound is unavailable, the following table summarizes the half-maximal inhibitory concentration (IC50) values for two well-studied ITCs against various cancer cell lines. This data serves as a reference for the potential potency of this class of compounds.
| Isothiocyanate | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Phenethyl Isothiocyanate (PEITC) | MDA-MB-231 | Breast Cancer | 8 | 24 | |
| Phenethyl Isothiocyanate (PEITC) | MCF-7 | Breast Cancer | 5 | 72 | |
| Sulforaphane (SFN) | PC-3 | Prostate Cancer | 15 | 48 | |
| Sulforaphane (SFN) | LNCaP | Prostate Cancer | 20 | 48 | |
| Sulforaphane (SFN) | HeLa | Cervical Cancer | 10-20 | 48 |
Note: This table is for illustrative purposes and the data is not for this compound.
Prospective Experimental Protocols
To investigate the potential biochemical applications of this compound, the following experimental protocols can be adapted.
In Silico Target Prediction Workflow
A preliminary step in characterizing a novel compound is to predict its biological targets using computational methods.
Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line (e.g., a cancer cell line).
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nrf2 Activation Assay
Objective: To determine if this compound can activate the Nrf2 signaling pathway.
Methodology (ARE-Luciferase Reporter Assay):
-
Cell Transfection: Use a cell line stably or transiently transfected with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE).
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a suitable luciferase lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Methodology (Annexin V-FITC/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion and Future Directions
This compound, as a member of the isothiocyanate family, holds considerable potential for a range of biochemical applications, particularly in cancer research, inflammation, and neuroprotection. The presence of the reactive isothiocyanate moiety strongly suggests that it will share common mechanisms of action with well-studied ITCs, such as the modulation of the Keap1-Nrf2 and apoptosis signaling pathways.
This technical guide provides a foundational framework for initiating research into this promising compound. The proposed in silico and in vitro experimental protocols offer a clear path for elucidating its specific biological activities and mechanism of action. Future research should focus on validating the predicted targets, quantifying its potency in various disease models, and exploring its metabolic fate and pharmacokinetic profile. Such studies are essential to unlock the full therapeutic potential of this compound and to determine its viability as a lead compound for drug development.
References
- 1. Design, Synthesis, Biological Evaluation and Inhibition Mechanism of 3-/4-Alkoxy Phenylethylidenethiosemicarbazides as New, Potent and Safe Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. 3529-87-1|4-Phenoxyphenylisothiocyanate|BLD Pharm [bldpharm.com]
- 6. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
An In-depth Technical Guide on 1-Isothiocyanato-4-phenoxybenzene Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
An Introduction to the Therapeutic Potential of 1-Isothiocyanato-4-phenoxybenzene Derivatives
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They have garnered significant attention in the scientific community for their broad spectrum of biological activities, most notably their anticancer and anti-inflammatory properties. This technical guide focuses on a specific subclass of these compounds: this compound and its derivatives and analogs. The unique structural feature of this class, combining a reactive isothiocyanate group with a phenoxybenzene scaffold, presents a compelling area for drug discovery and development. These compounds are being investigated for their potential to modulate key cellular signaling pathways implicated in the pathogenesis of cancer and inflammatory diseases.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives typically involves a two-step process. The first step is the synthesis of the corresponding aniline precursor, 4-phenoxyaniline. This can be achieved through various methods, including the Ullmann condensation or by the reaction of 4-aminophenol with a suitable aryl halide.
The subsequent conversion of the aniline to the isothiocyanate is most commonly achieved by reaction with thiophosgene or a thiophosgene equivalent. Thiophosgene, while effective, is highly toxic, leading to the development of safer alternative reagents.
Biological Activities and Therapeutic Potential
The therapeutic potential of this compound derivatives stems from their ability to interact with and modulate the function of various cellular proteins, thereby influencing critical signaling pathways.
Anticancer Activity
Isothiocyanates, in general, have been shown to exert anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). The phenoxybenzene moiety in this specific class of ITCs can be modified to alter the compound's lipophilicity and steric properties, potentially influencing its cellular uptake, target engagement, and overall efficacy.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Quantitative Data on Biological Activity
The following table summarizes the in vitro cytotoxic activity of a series of phenylalkyl isoselenocyanates, which are selenium analogs of isothiocyanates, against various human cancer cell lines. While not direct derivatives of this compound, this data provides valuable insight into the structure-activity relationships of related compounds, demonstrating how modifications to the molecular structure can impact anticancer potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| Phenylmethyl isoselenocyanate | Melanoma (UACC 903) | 15.2 ± 1.5 |
| Glioblastoma (SF-295) | 12.5 ± 1.1 | |
| Fibrosarcoma (HT-1080) | 18.9 ± 2.1 | |
| Colon (HT-29) | >20 | |
| Prostate (PC-3) | 14.7 ± 1.3 | |
| Breast (MCF-7) | 16.3 ± 1.8 | |
| Phenylethyl isoselenocyanate | Melanoma (UACC 903) | 8.9 ± 0.9 |
| Glioblastoma (SF-295) | 7.2 ± 0.6 | |
| Fibrosarcoma (HT-1080) | 10.5 ± 1.2 | |
| Colon (HT-29) | 15.8 ± 1.7 | |
| Prostate (PC-3) | 9.1 ± 0.8 | |
| Breast (MCF-7) | 11.4 ± 1.3 | |
| Phenylbutyl isoselenocyanate | Melanoma (UACC 903) | 7.5 ± 0.8 |
| Glioblastoma (SF-295) | 6.1 ± 0.5 | |
| Fibrosarcoma (HT-1080) | 8.9 ± 1.0 | |
| Colon (HT-29) | 12.4 ± 1.4 | |
| Prostate (PC-3) | 7.8 ± 0.7 | |
| Breast (MCF-7) | 9.6 ± 1.1 | |
| Phenylhexyl isoselenocyanate | Melanoma (UACC 903) | 6.8 ± 0.7 |
| Glioblastoma (SF-295) | 5.5 ± 0.4 | |
| Fibrosarcoma (HT-1080) | 7.2 ± 0.8 | |
| Colon (HT-29) | 10.1 ± 1.2 | |
| Prostate (PC-3) | 6.5 ± 0.6 | |
| Breast (MCF-7) | 8.1 ± 0.9 |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with key signaling pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p50/p65 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can inhibit this pathway at multiple levels, including the inhibition of IKK activity and the prevention of p65 nuclear translocation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Isothiocyanates have been shown to modulate these pathways, often leading to the activation of pro-apoptotic signals (JNK and p38) and the inhibition of pro-survival signals (ERK) in cancer cells.
The Biological Activity of Phenoxyphenyl Isothiocyanates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of phenoxyphenyl isothiocyanates is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-established activities of structurally related isothiocyanates (ITCs), offering a predictive framework for the potential therapeutic applications of the phenoxyphenyl subclass.
Introduction to Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables such as broccoli, cabbage, and watercress.[1][2] They are formed from the enzymatic hydrolysis of glucosinolates.[1][2] For decades, ITCs have been the subject of extensive research due to their potent chemopreventive and therapeutic properties, particularly in the context of cancer.[1][3][4] Their biological effects are diverse, ranging from the induction of antioxidant pathways to the initiation of programmed cell death in cancer cells.[5][6]
The general structure of an isothiocyanate is characterized by the -N=C=S functional group. The variable 'R' group dictates the specific properties and biological activity of each ITC. This guide will focus on the prospective activities of phenoxyphenyl isothiocyanates, a synthetic subclass of ITCs.
Synthesis of Phenoxyphenyl Isothiocyanates
Experimental Protocol: Synthesis of 4-Phenoxyphenyl Isothiocyanate
This protocol is a representative example based on established methods for synthesizing aryl isothiocyanates.
Materials:
-
4-Phenoxyaniline
-
Thiophosgene (or a suitable substitute like triphosgene with a sulfur source)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a fume hood, dissolve 4-phenoxyaniline (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Base: Slowly add triethylamine (1.1 equivalents) to the solution.
-
Addition of Thiophosgene: Add a solution of thiophosgene (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-phenoxyphenyl isothiocyanate.
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive literature on analogous ITCs, phenoxyphenyl isothiocyanates are expected to exhibit significant anticancer activity through multiple mechanisms.
Induction of Apoptosis
A hallmark of many ITCs is their ability to induce apoptosis, or programmed cell death, in cancer cells.[6][7] This is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of ITCs are often mediated through:
-
Activation of Caspases: ITCs have been shown to activate key executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic cascade.[3]
-
Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring cell death.
-
Generation of Reactive Oxygen Species (ROS): ITCs can induce oxidative stress within cancer cells, leading to cellular damage and triggering apoptosis.
Cell Cycle Arrest
ITCs can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly the G2/M phase.[3] This prevents cancer cells from dividing and growing. This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Modulation of Key Signaling Pathways
Phenoxyphenyl isothiocyanates are predicted to interact with several critical signaling pathways that are often dysregulated in cancer.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.[2][5] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Many ITCs are potent inducers of the Nrf2 pathway.[2][5] They react with cysteine residues on Keap1, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and promotes the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes.
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, a process that is closely linked to cancer development and progression.[5] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. ITCs have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory and anti-cancer effects.[5] This inhibition can occur through various mechanisms, including preventing the degradation of the NF-κB inhibitor, IκBα.
Quantitative Data: A Comparative Overview
While specific IC50 values for phenoxyphenyl isothiocyanates are not available, the following table summarizes the cytotoxic activity of other well-studied ITCs against various cancer cell lines to provide a benchmark for their potential potency. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
| Isothiocyanate | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Phenethyl Isothiocyanate (PEITC) | PC-3 | Prostate Cancer | ~10-15 |
| A549 | Lung Cancer | ~5-10 | |
| HCT116 | Colon Cancer | ~10-20 | |
| Benzyl Isothiocyanate (BITC) | MCF-7 | Breast Cancer | ~15-25 |
| HeLa | Cervical Cancer | ~5-15 | |
| Sulforaphane (SFN) | LNCaP | Prostate Cancer | ~15-30 |
| HT-29 | Colon Cancer | ~20-40 |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell line, exposure time, and assay method.
Experimental Protocols for Biological Evaluation
The following is a generalized protocol for assessing the in vitro anticancer activity of a novel compound like a phenoxyphenyl isothiocyanate.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
Phenoxyphenyl isothiocyanate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the phenoxyphenyl isothiocyanate in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the wealth of data on structurally similar isothiocyanates strongly suggests that phenoxyphenyl isothiocyanates hold significant promise as a novel class of anticancer agents. Their predicted ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways like Nrf2 and NF-κB makes them attractive candidates for further investigation.
Future research should focus on the synthesis and biological evaluation of a library of phenoxyphenyl isothiocyanate derivatives to establish structure-activity relationships. In-depth studies are required to confirm their mechanisms of action and to identify specific molecular targets. Furthermore, preclinical studies in animal models will be necessary to assess their in vivo efficacy and safety profiles, paving the way for potential clinical development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 5. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethyl Isothiocyanate Enhances the Cytotoxic Effects of PARP Inhibitors in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethyl Isothiocyanate Enhances the Cytotoxic Effects of PARP Inhibitors in High-Grade Serous Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Isothiocyanato-4-phenoxybenzene: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isothiocyanato-4-phenoxybenzene, also known as 4-phenoxyphenyl isothiocyanate, is an aromatic organic compound featuring a reactive isothiocyanate group. Isothiocyanates as a class are the subject of extensive research due to their well-documented biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological activities and mechanisms of action based on the current understanding of related isothiocyanate compounds. Due to a lack of specific experimental data for this particular molecule, this guide draws upon the broader knowledge of the isothiocyanate class to infer its potential therapeutic applications and guide future research.
Chemical and Physical Properties
This compound is a molecule with the chemical formula C13H9NOS.[1] It is also referred to as 4-isothiocyanato-diphenyl ether or benzene, 1-isothiocyanato-4-phenoxy-.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-Phenoxyphenyl isothiocyanate, 4-Isothiocyanato-diphenyl ether | PubChem[1] |
| CAS Number | 3529-87-1 | PubChem[1] |
| Molecular Formula | C13H9NOS | PubChem[1] |
| Molecular Weight | 227.28 g/mol | PubChem[1] |
| Appearance | (Predicted) White to off-white crystalline solid | Inferred from similar compounds |
| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | Inferred from general isothiocyanate properties |
Synthesis of this compound
Proposed Synthetic Protocol
This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.
Reaction Scheme:
Materials:
-
4-phenoxyaniline
-
Carbon disulfide (CS2)
-
Triethylamine (TEA) or another suitable base
-
Tosyl chloride or another desulfurylating agent
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-phenoxyaniline (1 equivalent) in dichloromethane.
-
Add triethylamine (2-3 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.5-2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
-
Formation of the Isothiocyanate:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise.
-
Let the reaction stir at room temperature for another 1-2 hours, or until the dithiocarbamate is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization:
The final product should be characterized by spectroscopic methods to confirm its identity and purity. While specific spectral data for this compound is not available, the expected spectral features would include:
-
¹H NMR: Signals corresponding to the aromatic protons of the two phenyl rings.
-
¹³C NMR: A characteristic signal for the isothiocyanate carbon (-N=C=S) typically in the range of 125-140 ppm, along with signals for the aromatic carbons.
-
IR Spectroscopy: A strong and characteristic absorption band for the isothiocyanate group (-N=C=S) around 2000-2200 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 227.28 g/mol .
Potential Biological Activities and Mechanisms of Action
Due to the lack of specific biological data for this compound, this section will discuss the well-established biological activities and mechanisms of action of the broader class of isothiocyanates. It is hypothesized that this compound may exhibit similar properties.
Anticancer Activity
Isothiocyanates are widely recognized for their potential as cancer chemopreventive and therapeutic agents. Their anticancer effects are multifaceted and involve several key mechanisms:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M or G1/S phases. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Angiogenesis: Isothiocyanates have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.
-
Modulation of Signaling Pathways: Isothiocyanates can influence critical signaling pathways that are often dysregulated in cancer, including the NF-κB, PI3K/Akt, and MAPK pathways.
A simplified representation of a common signaling pathway affected by isothiocyanates is the Nrf2 pathway, which is involved in the cellular antioxidant response.
Caption: Isothiocyanate-mediated activation of the Nrf2 signaling pathway.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the pro-inflammatory NF-κB signaling pathway.
-
Inhibition of NF-κB: Isothiocyanates can prevent the activation of NF-κB, a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory IκBα protein.
Caption: Inhibition of the NF-κB inflammatory pathway by isothiocyanates.
Antioxidant Activity
Isothiocyanates can exert antioxidant effects through both direct and indirect mechanisms:
-
Direct Radical Scavenging: Some isothiocyanates can directly scavenge free radicals, although this is generally considered a minor contribution to their overall antioxidant capacity.
-
Indirect Antioxidant Effects: The primary antioxidant mechanism of isothiocyanates is through the activation of the Nrf2 pathway (as depicted in the diagram above), leading to the increased expression of a battery of antioxidant and detoxification enzymes.
Future Directions and Conclusion
This compound represents a promising yet understudied molecule within the broader class of biologically active isothiocyanates. The presence of the phenoxybenzene moiety may influence its lipophilicity and cellular uptake, potentially leading to unique pharmacological properties compared to other well-studied isothiocyanates.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthesis protocol and complete spectroscopic characterization of this compound.
-
In Vitro Biological Evaluation: A systematic evaluation of its cytotoxic, anti-inflammatory, and antioxidant activities in relevant cell-based assays. This should include the determination of quantitative metrics such as IC50 values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Following promising in vitro results, evaluation of its efficacy and safety in preclinical animal models of relevant diseases.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with 1-Isothiocyanato-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isothiocyanato-4-phenoxybenzene is an organic compound featuring a reactive isothiocyanate (-N=C=S) group. This functional group allows for covalent modification of proteins, making it a valuable tool in bioconjugation, diagnostics, and drug development. The isothiocyanate moiety readily reacts with nucleophilic residues on proteins, primarily the primary amines of lysine residues and the N-terminus, to form stable thiourea bonds.[1][2][3][4] This covalent linkage is crucial for applications requiring stable attachment of a modifying group to a protein. This document provides detailed protocols and application notes for the use of this compound in protein labeling.
Chemical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H9NOS | [5] |
| Molecular Weight | 227.28 g/mol | [5] |
| Appearance | (Not specified in search results) | |
| Melting Point | 66-68°C | [] |
| Boiling Point | 441°C at 760 mmHg | [] |
| Density | 1.21 g/cm³ | [] |
Reaction Mechanism and Specificity
The isothiocyanate group of this compound is an electrophile that reacts with nucleophilic groups on proteins. The primary targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[2][4] The reaction forms a stable thiourea linkage. While isothiocyanates can also react with thiol groups of cysteine residues to form dithiocarbamate adducts, the reaction with amines is favored at alkaline pH (typically pH 9-11).[1][3] The stability of the resulting thiourea bond is generally considered high, although some studies suggest potential instability in certain in vivo contexts.[7]
Figure 1: Reaction of this compound with a primary amine on a protein.
Experimental Protocols
The following protocols provide a general framework for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Protocol 1: General Protein Labeling
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., phosphate-buffered saline, PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Labeling buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that can compete with the labeling reaction.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration should be determined based on the desired molar excess for the labeling reaction.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the isothiocyanate is a common starting point.[8]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of approximately 100 mM to consume any unreacted isothiocyanate.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL), which is the average number of modifier molecules conjugated to each protein molecule. This can be achieved using techniques such as mass spectrometry or UV-Vis spectroscopy if the modifier has a distinct absorbance profile.
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[8]
-
Protocol 2: Determination of Degree of Labeling (DOL) by Mass Spectrometry
Materials:
-
Labeled protein from Protocol 1
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Prepare the labeled protein sample according to the mass spectrometer's requirements. This may involve buffer exchange and dilution.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the unlabeled (native) protein and the labeled protein.
-
-
DOL Calculation:
-
Calculate the mass difference between the labeled and unlabeled protein.
-
Divide the mass difference by the molecular weight of this compound (227.28 g/mol ) to determine the average number of attached molecules (DOL).
-
Experimental Workflow
Figure 2: General workflow for protein labeling with this compound.
Applications in Research and Drug Development
The ability to covalently modify proteins with this compound opens up a range of applications:
-
Attachment of Payloads: The phenoxybenzene group can serve as a linker for attaching other molecules of interest, such as drugs, imaging agents, or other functional moieties, to a target protein.
-
Biophysical Studies: Introduction of the phenoxybenzene group can alter the physicochemical properties of a protein, allowing for studies on protein folding, stability, and interactions.
-
Development of Bioconjugates: This reagent can be used in the development of antibody-drug conjugates (ADCs) or other protein-based therapeutics where stable linkage of a small molecule is required.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Insufficient molar excess of the isothiocyanate. | - Increase the molar ratio of isothiocyanate to protein. |
| - Protein is not stable at the labeling pH. | - Perform the labeling reaction at a lower temperature (e.g., 4°C). Optimize buffer conditions. | |
| - Presence of competing primary amines in the buffer. | - Ensure the use of an amine-free buffer for the protein solution. | |
| Protein Precipitation | - High concentration of organic solvent from the isothiocyanate stock solution. | - Minimize the volume of the organic solvent added. Add the reagent slowly with gentle mixing. |
| - Protein instability under the reaction conditions. | - Optimize buffer composition, pH, and temperature. |
Conclusion
This compound is a versatile reagent for the covalent modification of proteins. The protocols and information provided herein offer a comprehensive guide for its application in protein labeling. By understanding the underlying chemistry and optimizing the reaction conditions, researchers can effectively utilize this compound for a variety of applications in life sciences and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H9NOS | CID 145694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation Using 1-Isothiocyanato-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isothiocyanato-4-phenoxybenzene is an aromatic isothiocyanate that serves as a valuable reagent in bioconjugation. Its utility lies in the electrophilic nature of the isothiocyanate group (-N=C=S), which readily reacts with nucleophilic residues on biomolecules to form stable covalent bonds. This reactivity allows for the precise modification of proteins, peptides, and other biomolecules, enabling a wide range of applications in drug development, diagnostics, and fundamental biological research.
The primary targets for isothiocyanates on proteins are the primary amino groups found at the N-terminus and on the side chain of lysine residues, as well as the thiol group on the side chain of cysteine residues. The selectivity of the reaction can be effectively controlled by adjusting the pH of the reaction buffer. This document provides detailed protocols and technical data to guide researchers in successfully utilizing this compound for their bioconjugation needs.
Principle of Reaction
The isothiocyanate group of this compound reacts with primary amines (e.g., lysine) under slightly alkaline conditions to form a stable thiourea linkage. Under neutral to slightly acidic conditions, the reaction with thiols (e.g., cysteine) is favored, resulting in the formation of a dithiocarbamate linkage. The pH of the reaction medium is a critical parameter that dictates the selectivity of the conjugation.[1][2]
Applications
Bioconjugates prepared using this compound can be employed in a variety of applications, including:
-
Drug Delivery: Attachment of therapeutic agents to targeting moieties such as antibodies or peptides.
-
Immunoassays: Labeling of antibodies and antigens for detection and quantification.
-
Fluorescence Microscopy: Conjugation of fluorescent dyes to proteins for cellular imaging.
-
Protein-Protein Interaction Studies: Modification of proteins to introduce probes for studying binding events.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to bioconjugation reactions with aryl isothiocyanates. The data for phenyl isothiocyanate is presented as a close structural analog to this compound.
Table 1: pH-Dependent Reactivity of Phenyl Isothiocyanate with a Model Thiol (Glutathione) [1]
| pH | Reaction Time (h) | Conversion (%) |
| 6.5 | 1 | ~10 |
| 7.4 | 1 | ~25 |
| 8.0 | 1 | ~40 |
| 9.5 | 1 | >95 |
Table 2: Selectivity of Phenyl Isothiocyanate for Cysteine vs. Lysine [1]
| pH | Target Residue | Reactivity |
| 6.5 | Cysteine | Low |
| 8.0 | Cysteine | Moderate |
| 9.5 | Lysine | High |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound (Lysine Targeting)
This protocol is optimized for the conjugation of this compound to primary amines (lysine residues and the N-terminus) on a target protein.
Materials:
-
Target protein
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Reaction Setup: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing. Protect the reaction from light if the phenoxybenzene moiety is intended for photosensitive applications.
-
Quenching: Add the Quenching Buffer to a final concentration of 100 mM to quench any unreacted isothiocyanate. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the conjugate at the appropriate wavelength for the phenoxybenzene group if it has a distinct absorbance, or by using mass spectrometry.
Protocol 2: Cysteine-Specific Labeling of Proteins with this compound
This protocol is designed for the selective conjugation of this compound to cysteine residues.
Materials:
-
Target protein containing free cysteine residues
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.0
-
Desalting column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free cysteine residues using a reducing agent like TCEP, followed by removal of the reducing agent. Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Reaction Setup: Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 4 hours at room temperature.
-
Purification: Purify the conjugate from excess reagent using a desalting column equilibrated with a suitable storage buffer.
-
Characterization: Characterize the conjugate to confirm the degree of labeling and site of modification, for example, by mass spectrometry.
Visualizations
Caption: Workflow for bioconjugation with this compound.
Caption: pH control of reaction selectivity for isothiocyanates.
References
Application Notes and Protocols for Covalent Modification of Proteins with 1-Isothiocyanato-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isothiocyanato-4-phenoxybenzene is an aromatic isothiocyanate that can be utilized for the covalent modification of proteins. The isothiocyanate group (-N=C=S) is a reactive electrophile that readily forms stable covalent bonds with nucleophilic residues on proteins.[1][2] This reagent is particularly useful for introducing a phenoxybenzene moiety, which can alter the physicochemical properties of the target protein, such as hydrophobicity, and can be used for various applications including protein labeling, cross-linking, and the modulation of protein function. The reactivity of the isothiocyanate group is primarily directed towards the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins, forming a stable thiourea linkage.[3][4] Reactions can also occur with the thiol group of cysteine residues to form a dithiocarbamate linkage.[5] The reaction is highly pH-dependent, with amine modifications favored at alkaline pH (typically 8.5-9.5).[2][6]
Applications
The covalent modification of proteins with this compound can be employed in a variety of research and drug development contexts:
-
Protein Labeling and Tracking: The phenoxybenzene group can serve as a hydrophobic tag for tracking proteins in non-aqueous environments or for altering their interactions with cell membranes.
-
Structural and Functional Studies: Modification of specific amino acid residues can help in identifying key residues involved in protein-protein interactions, substrate binding, or catalytic activity. The bulky phenoxybenzene group can act as a steric probe.
-
Modulation of Protein Activity: Covalent attachment of this compound can allosterically or directly modulate the biological activity of a protein, which is a strategy employed in drug discovery. Isothiocyanates, in general, are known to modulate various signaling pathways.[7]
-
Development of Bioconjugates: This reagent can be used to link proteins to other molecules or surfaces that have an affinity for the phenoxybenzene group, facilitating the development of novel bioconjugates and biomaterials.
-
Mass Spectrometry-Based Proteomics: Isothiocyanate-based labeling can be used for the relative quantification of proteins in complex mixtures.[8]
Quantitative Data Summary
The following table summarizes representative quantitative data for the covalent modification of proteins with aromatic isothiocyanates, which can be used as a guideline for experiments with this compound. It is important to note that optimal conditions should be determined empirically for each specific protein.
| Parameter | Value | Notes |
| Molecular Weight | 227.28 g/mol | |
| Reactive Group | Isothiocyanate (-N=C=S) | |
| Target Residues | Primary Amines (Lysine, N-terminus), Thiols (Cysteine) | Amine reaction is favored at alkaline pH. |
| Optimal Reaction pH | 8.5 - 9.5 (for amine modification) | Lower pH can favor thiol modification.[5] |
| Recommended Molar Excess | 10- to 50-fold (Reagent:Protein) | The optimal ratio depends on the number of accessible reactive sites on the protein and the desired degree of labeling. |
| Reaction Time | 1 - 4 hours at Room Temperature | Longer incubation times (overnight) at 4°C can also be effective. |
| Solvent for Stock Solution | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Prepare fresh immediately before use. |
| Bond Type | Thiourea (with amines), Dithiocarbamate (with thiols) | The thiourea bond is highly stable.[4] |
Experimental Protocols
Protocol 1: Covalent Modification of a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
This compound
-
Amine-free buffer (e.g., 50 mM sodium bicarbonate buffer, pH 8.5-9.0; or PBS, pH 7.4, noting that reactivity will be slower)
-
Anhydrous DMF or DMSO
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
-
Mass spectrometer (for analysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the chosen amine-free buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the isothiocyanate. If necessary, dialyze the protein against a suitable buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Slowly add the calculated volume of the reagent to the protein solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the unreacted this compound and by-products by size-exclusion chromatography using a resin with an appropriate molecular weight cutoff for the target protein.
-
Elute with a suitable storage buffer (e.g., PBS).
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Pool the fractions containing the modified protein.
-
-
Analysis of the Modified Protein:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).
-
Confirm the covalent modification and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the protein will increase by approximately 227.3 Da for each attached this compound molecule.
-
Further characterization can be performed using techniques such as HPLC, SDS-PAGE, and functional assays.
-
Visualizations
Caption: Workflow for the covalent modification of a protein with this compound.
Caption: Hypothetical modulation of a signaling pathway by a protein modified with this compound.
References
- 1. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Isothiocyanato-4-phenoxybenzene as a Novel Crosslinking Agent in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isothiocyanato-4-phenoxybenzene is a heterobifunctional chemical compound featuring a reactive isothiocyanate group and a stable phenoxybenzene moiety.[1] While direct applications in proteomics are not yet extensively documented in peer-reviewed literature, its chemical structure suggests significant potential as a novel crosslinking agent for studying protein-protein interactions and identifying protein targets in complex biological systems. The isothiocyanate group is known to form covalent bonds with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the sulfhydryl group of cysteine.[2] This document provides a theoretical framework and proposed protocols for the application of this compound in proteomics research.
Physicochemical Properties and Reaction Mechanism
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application as a crosslinking agent. The table below summarizes key properties.
| Property | Value | Reference |
| Molecular Formula | C13H9NOS | [1] |
| Molecular Weight | 227.28 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3529-87-1 | [1] |
The crosslinking activity of this compound is predicated on the electrophilic nature of the isothiocyanate (-N=C=S) group. This group readily reacts with nucleophilic side chains of amino acids, forming stable covalent adducts. The primary targets are the ε-amino group of lysine and the thiol group of cysteine residues. The phenoxybenzene portion of the molecule provides a bulky, hydrophobic handle that can influence the local protein environment and potentially serve as a reporter group in certain analytical workflows.
Proposed Applications in Proteomics
Based on the reactivity of the isothiocyanate functional group, this compound can be hypothetically applied in several key areas of proteomics:
-
In Vivo and In Vitro Crosslinking: To capture and identify protein-protein interactions within their native cellular context or in purified protein complexes.
-
Target Identification and Validation: To identify the protein targets of small molecules in drug discovery research.
-
Structural Proteomics: To provide distance constraints for the structural modeling of proteins and protein complexes.
Experimental Protocols
The following are detailed, hypothetical protocols for the use of this compound in proteomics workflows. These protocols are based on established methods for other crosslinking agents and should be optimized for specific experimental systems.
Protocol 1: In Vitro Crosslinking of a Purified Protein Complex
Objective: To stabilize and identify interacting proteins within a purified protein complex.
Materials:
-
Purified protein complex of interest
-
This compound (stock solution in DMSO)
-
Crosslinking buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents
-
Mass spectrometer and reagents for protein digestion and analysis
Procedure:
-
Protein Preparation: Prepare the purified protein complex at a suitable concentration (e.g., 1 mg/mL) in the crosslinking buffer.
-
Crosslinker Addition: Add this compound to the protein solution to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of crosslinking.
-
In-gel Digestion: Excise the crosslinked protein bands from the gel and perform in-gel digestion with trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins and peptides.
Protocol 2: In Vivo Crosslinking in Cultured Cells
Objective: To capture protein-protein interactions within a cellular environment.
Materials:
-
Cultured cells of interest
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Reagents for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometry and associated reagents
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Crosslinker Treatment: Wash the cells with PBS. Add serum-free media containing this compound (final concentration 0.1-1 mM) to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.
-
Quenching: Remove the crosslinking medium and wash the cells with PBS containing a quenching agent (e.g., 50 mM Tris-HCl).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Analysis:
-
Western Blotting: Analyze the crosslinked lysate by Western blotting to detect shifts in the molecular weight of a target protein.
-
Mass Spectrometry: Subject the lysate to protein digestion and subsequent LC-MS/MS analysis to identify crosslinked protein partners on a proteome-wide scale.
-
Data Presentation
Quantitative data from crosslinking experiments can be summarized to compare the extent of protein modification or to identify specific crosslinked sites.
Table 1: Hypothetical Quantitative Mass Spectrometry Data for Crosslinked Peptides
| Protein A Peptide | Protein B Peptide | Crosslinked Residues | Fold Change (Treated/Control) | p-value |
| ILE-VAL-LYS-GLN-ARG | ALA-CYS-PHE-LEU-PRO | Lys(A) - Cys(B) | 5.2 | <0.01 |
| GLY-ALA-LYS-THR-SER | VAL-MET-LYS-ILE-TRP | Lys(A) - Lys(B) | 3.8 | <0.05 |
Visualizations
Reaction Mechanism of this compound with Protein Residues
Caption: Covalent modification of lysine and cysteine residues.
Experimental Workflow for In Vivo Crosslinking and Proteomic Analysis
Caption: Workflow for identifying protein interactions in vivo.
Signaling Pathway Elucidation using Crosslinking
Caption: Probing signaling pathways with crosslinking.
Conclusion
While further empirical validation is required, this compound presents a promising, unexplored tool for chemical proteomics. Its defined reactivity and unique structure may offer advantages in specific applications. The protocols and conceptual frameworks provided herein are intended to serve as a starting point for researchers interested in exploring the potential of this novel crosslinking agent. As with any new chemical probe, careful optimization and validation are paramount to achieving reliable and meaningful results.
References
Application Notes and Protocols for Peptide Derivatization using 1-Isothiocyanato-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide derivatization is a critical technique in proteomics and drug development for enhancing analytical detection, enabling sequencing, and characterizing peptide structure and function. Isothiocyanates are highly effective reagents for targeting the primary amines of peptides, most notably the N-terminal α-amino group and the ε-amino group of lysine residues. This reaction forms a stable thiourea linkage, which is the foundational chemistry for the classical Edman degradation method for N-terminal sequencing.[1][2][3][4]
1-Isothiocyanato-4-phenoxybenzene is an aromatic isothiocyanate that can be employed for such derivatization. The phenoxy group introduces a specific mass and potentially altered chromatographic behavior to the derivatized peptide, which can be advantageous for mass spectrometry-based analysis and peptide separation. These application notes provide a detailed protocol for the use of this compound in peptide derivatization, based on established methodologies for similar isothiocyanate reagents.
Principle of the Reaction
The derivatization process involves the nucleophilic addition of the uncharged N-terminal amino group of a peptide to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction is typically carried out under mildly alkaline conditions to ensure the deprotonation of the amino group, making it a potent nucleophile.[1][2][4] The resulting product is a phenylthiocarbamoyl-peptide (PTC-peptide).
Following the initial coupling reaction, the derivatized N-terminal amino acid can be selectively cleaved under acidic conditions, forming a thiazolinone derivative and leaving the rest of the peptide intact.[1][2] This cyclical process is the basis of Edman degradation for sequential peptide sequencing.
Applications
-
N-terminal Peptide Sequencing: The primary application is in Edman degradation for determining the amino acid sequence of a peptide.[1][2][3]
-
Peptide Labeling for Mass Spectrometry: The addition of the 4-phenoxybenzene group provides a significant and predictable mass shift, aiding in the identification and quantification of peptides in complex mixtures.
-
Enhanced Chromatographic Separation: The hydrophobicity of the phenoxy group can alter the retention time of peptides in reverse-phase high-performance liquid chromatography (RP-HPLC), potentially improving separation efficiency.
-
Protein Identification: N-terminal sequencing of a few amino acid residues can often provide enough information to identify a protein of interest from a database.[1]
Experimental Protocols
This protocol is a general guideline for the derivatization of peptides in solution using this compound. Optimization may be required for specific peptides.
Materials and Reagents
-
Peptide sample (lyophilized)
-
This compound
-
Coupling Buffer: 50 mM sodium borate buffer, pH 8.5, in a 1:1 (v/v) mixture with acetonitrile.[5]
-
Acetonitrile (ACN), HPLC grade
-
Heptane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas supply
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
HPLC system for analysis and purification
-
Mass spectrometer
Experimental Workflow
References
Application Notes and Protocols for Labeling Lysine Residues with 1-Isothiocyanato-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent labeling of lysine residues in proteins and peptides using 1-Isothiocyanato-4-phenoxybenzene. The protocols and data presented are based on established principles of isothiocyanate chemistry and serve as a starting point for developing specific labeling procedures.
Introduction
This compound is an amine-reactive compound that can be used to label proteins, peptides, and other biomolecules containing primary amine groups. The isothiocyanate group (-N=C=S) reacts with the ε-amino group of lysine residues and the N-terminal α-amino group to form a stable thiourea linkage.[1] This labeling strategy is widely employed in various applications, including protein tracking, immunoassays, and the development of antibody-drug conjugates.
The reaction is highly pH-dependent. For selective labeling of lysine residues, a basic pH (typically 9.0-11.0) is required to ensure the amino group is in its deprotonated, nucleophilic state.[2][3][4] At a more neutral pH, isothiocyanates can also react with the thiol group of cysteine residues.[2][4] Therefore, careful control of the reaction pH is crucial for achieving the desired labeling specificity.
Chemical Reaction
The reaction between a protein's primary amine (e.g., from a lysine residue) and this compound proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group, resulting in the formation of a stable thiourea bond.
Caption: Reaction of a protein's primary amine with this compound to form a stable thiourea linkage.
Key Reaction Parameters
The success and efficiency of the labeling reaction are dependent on several critical parameters, which may require optimization for your specific protein and application.
| Parameter | Recommended Range | Notes |
| pH | 9.0 - 10.0 | Optimal for deprotonation of lysine's ε-amino group.[2][3][4] Carbonate-bicarbonate or borate buffers are commonly used. |
| Molar Excess of Isothiocyanate | 10 - 50 fold | A higher molar excess can increase the degree of labeling but may also lead to loss of protein function.[1] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. |
| Reaction Temperature | 4°C to 25°C | Room temperature is often sufficient. Lower temperatures can be used for sensitive proteins.[1][5] |
| Reaction Time | 1 - 4 hours | Can be extended to overnight at 4°C for improved labeling.[1][5] |
| Solvent for Isothiocyanate | Anhydrous DMSO or DMF | The isothiocyanate should be dissolved in a small amount of organic solvent before adding to the aqueous protein solution.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general method for labeling a purified protein in solution.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Prepare the Protein Sample:
-
Exchange the buffer of the purified protein solution to the Labeling Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare the Isothiocyanate Solution:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring, protected from light.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 100 mM to quench any unreacted isothiocyanate.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted this compound and by-products by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry or mass spectrometry.
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Caption: General workflow for protein labeling with this compound.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL, or the average number of label molecules conjugated to each protein molecule, can be estimated using UV-Vis spectrophotometry if the extinction coefficients of the protein and the label are known.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of this compound.
-
Calculate the protein concentration and the DOL using the following equations:
Protein Concentration (M) = [A280 - (Aλmax × CF)] / εprotein
Degree of Labeling (DOL) = Aλmax / (εlabel × Protein Concentration (M))
Where:
-
A280 and Aλmax are the absorbances of the labeled protein at 280 nm and the λmax of the label, respectively.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εlabel is the molar extinction coefficient of this compound at its λmax.
-
CF is the correction factor (A280 of the free label / Aλmax of the free label).
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the labeling buffer. | Verify the pH of the labeling buffer is between 9.0 and 10.0. |
| Insufficient molar excess of the isothiocyanate. | Increase the molar excess of this compound. | |
| Hydrolysis of the isothiocyanate. | Prepare the isothiocyanate solution immediately before use in anhydrous solvent. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of the organic solvent to a minimum (typically <10% of the total reaction volume). |
| Protein instability at high pH. | Perform the labeling reaction at a lower temperature (4°C) or for a shorter duration. Consider using a lower pH (e.g., 8.5) as a compromise. | |
| Loss of Protein Activity | Modification of lysine residues in the active site. | Reduce the molar excess of the isothiocyanate to decrease the degree of labeling. |
| Denaturation during labeling. | Optimize reaction conditions (pH, temperature, time) to be milder. |
Stability of the Thiourea Linkage
The thiourea bond formed between the isothiocyanate and the primary amine is generally considered stable for most in vitro applications.[1] However, for in vivo applications, it is important to note that some studies have suggested potential instability of the thiourea linkage.[7] Therefore, for drug development and in vivo studies, the stability of the conjugate should be thoroughly evaluated under relevant physiological conditions.
Caption: Key factors influencing the outcome of the lysine labeling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cysteine Modification using 1-Isothiocyanato-4-phenoxybenzene at Different pH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of cysteine residues in proteins is a cornerstone of bioconjugation, enabling the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and tools for chemical biology. Isothiocyanates (ITCs) are a class of electrophilic reagents that react with nucleophilic residues on proteins, primarily the thiol group of cysteine and the amine group of lysine. The selectivity of this reaction is highly dependent on the pH of the reaction medium. This document provides detailed application notes and protocols for the modification of cysteine residues using 1-Isothiocyanato-4-phenoxybenzene, a novel aromatic isothiocyanate, with a focus on controlling selectivity through pH modulation.
The reactivity of isothiocyanates is dictated by the nucleophilicity of the target amino acid side chain, which is in turn governed by its protonation state. The thiol group of cysteine has a pKa of approximately 8.5, meaning that at physiological pH, it exists predominantly in its protonated, less reactive form.[1][2] As the pH increases, the equilibrium shifts towards the more nucleophilic thiolate anion (S-), enhancing its reactivity towards electrophiles like isothiocyanates.[1][2] Conversely, the amino group of lysine has a higher pKa (around 10.5), and its modification is favored at a more alkaline pH (9.0-11.0).[3][4] Therefore, by carefully controlling the pH, one can achieve preferential modification of cysteine residues. Studies have shown that the reaction rate of isothiocyanates with cysteine-containing proteins can be over 12 times higher at pH 9.5 compared to pH 6.5.[5]
These notes will provide a theoretical framework, quantitative data from related compounds, and detailed experimental protocols to guide researchers in utilizing this compound for targeted cysteine modification.
Reaction Mechanism
The reaction between an isothiocyanate and a cysteine residue proceeds via a nucleophilic attack of the thiolate anion on the electrophilic carbon atom of the isothiocyanate group. This forms an unstable intermediate which then rearranges to a stable dithiocarbamate linkage.
Caption: Reaction of this compound with a cysteine residue.
pH-Dependent Reactivity and Selectivity
The selectivity of this compound for cysteine over other nucleophilic residues like lysine is critically dependent on the reaction pH.
-
At mildly acidic to neutral pH (6.5 - 7.5): The concentration of the reactive thiolate anion is low, but the primary amino groups of lysines are predominantly protonated and thus unreactive. This pH range can favor cysteine modification if the cysteine residue is particularly reactive (e.g., has a lowered pKa due to its microenvironment).
-
At weakly basic pH (7.5 - 9.0): This range is generally optimal for selective cysteine modification. The concentration of the thiolate anion increases significantly, accelerating the reaction with the isothiocyanate. While some deprotonation of lysine begins, the thiolate is a stronger nucleophile, leading to preferential cysteine labeling.[3]
-
At alkaline pH (> 9.0): The reaction with lysine becomes increasingly competitive as the ε-amino group becomes deprotonated and highly nucleophilic.[3][4] This can lead to a loss of selectivity and modification of both cysteine and lysine residues.
The following table summarizes the expected pH-dependent reactivity based on studies with structurally similar aromatic isothiocyanates, such as benzyl isothiocyanate.
| pH | Target Residue | Expected Reactivity with Aromatic Isothiocyanate | Selectivity for Cysteine | Reference Compound Data (Benzyl Isothiocyanate) |
| 6.5 | Cysteine | Moderate | High | Complete labeling of reduced Fab fragment cysteines. No labeling of native Fab (lysines).[4][6] |
| 8.0 | Cysteine | High | High | Complete labeling of reduced Fab fragment cysteines. No labeling of native Fab (lysines).[4][6] |
| > 9.0 | Cysteine | Very High | Moderate to Low | Increased reactivity, but potential for competing lysine modification. The rate constant is significantly higher at pH 9.5 than at 6.5.[5] |
| > 9.0 | Lysine | Increasing | - | Optimal pH for lysine labeling is generally considered to be 9.0-11.0.[3][4] |
Experimental Protocols
Materials
-
Protein of interest with accessible cysteine residue(s)
-
This compound (ITC reagent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 6.5, 7.4, 8.0, 9.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction of disulfide bonds (if necessary)
-
Desalting columns (e.g., PD-10)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Incubator or water bath
-
Analytical equipment for characterization (e.g., UV-Vis spectrophotometer, LC-MS, SDS-PAGE)
General Workflow
Caption: General experimental workflow for cysteine modification.
Detailed Protocol for Cysteine Modification at Different pH
-
Protein Preparation and Reduction (if necessary):
-
If the target cysteine(s) are involved in a disulfide bond, reduction is necessary.
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP).
-
Incubate at room temperature for 1-2 hours.
-
Remove the reducing agent by buffer exchange using a desalting column equilibrated with the desired reaction buffer (e.g., PBS at pH 6.5, 7.4, 8.0, or 9.0).
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Labeling Reaction:
-
Dilute the protein solution to a final concentration of 1-10 mg/mL in the desired pH buffer.
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding a small molecule with a free thiol, such as β-mercaptoethanol or N-acetylcysteine, to a final concentration of 10-50 mM.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and byproducts by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Analysis and Characterization:
-
Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the incorporated chromophore (if applicable).
-
Confirm the site-specific modification and the mass of the conjugate using LC-MS analysis.
-
Assess the purity and integrity of the modified protein using SDS-PAGE.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. Re-oxidation of cysteines. Insufficient reagent concentration or reaction time. Low pH suppressing reactivity. | Ensure complete reduction. Perform labeling immediately after removing the reducing agent. Increase the molar excess of the ITC reagent or prolong the reaction time. Increase the reaction pH to 8.0-9.0. |
| Non-specific Labeling (e.g., Lysine) | Reaction pH is too high. High excess of the ITC reagent. Prolonged reaction time. | Perform the reaction at a lower pH (e.g., 7.4-8.0). Reduce the molar excess of the ITC reagent. Optimize the reaction time. |
| Protein Precipitation | High concentration of organic solvent (DMSO). Protein instability at the reaction pH. | Keep the final DMSO concentration below 10%. Ensure the protein is stable at the chosen reaction pH. Screen for optimal buffer conditions. |
Conclusion
The modification of cysteine residues with this compound is a versatile tool for protein bioconjugation. By carefully controlling the reaction pH, it is possible to achieve highly selective labeling of cysteine residues. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement this methodology in their work, paving the way for the development of novel protein conjugates for a wide range of applications in research and drug development.
References
- 1. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Fluorescent Labeling with 1-Isothiocyanato-4-phenoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-isothiocyanato-4-phenoxybenzene derivatives for fluorescent labeling. While specific photophysical data for derivatives of this compound are not widely available in the current scientific literature, this document outlines the general principles, hypothetical applications, and detailed protocols that can be adapted for novel derivatives. The isothiocyanate group serves as a reactive handle for the covalent labeling of primary amines on biomolecules, making these compounds potential tools for a variety of bio-imaging and detection applications.
Principle of Fluorescent Labeling with Isothiocyanates
The isothiocyanate group (-N=C=S) is a reactive moiety that readily forms a stable covalent thiourea bond with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This reaction proceeds efficiently under mild alkaline conditions (pH 8.5-9.5). The phenoxybenzene core of the molecule provides a scaffold that can be chemically modified to create novel fluorophores with unique spectral properties. The development of fluorescent derivatives from this compound could yield probes with tailored hydrophobicity, potentially useful for imaging lipid-rich environments within cells.
Data Presentation: Photophysical Properties
The photophysical properties of any novel fluorescent dye derived from this compound must be determined experimentally. The following table provides a template for the characterization of such dyes and includes comparative data for the widely used fluorophore, Fluorescein Isothiocyanate (FITC).
| Property | Hypothetical Phenoxybenzene Derivative | Fluorescein Isothiocyanate (FITC) Isomer I |
| Excitation Max (λex) | To be determined | ~494 nm |
| Emission Max (λem) | To be determined | ~518 nm |
| Molar Extinction Coefficient (ε) | To be determined | ~80,000 M⁻¹cm⁻¹ at 494 nm |
| Quantum Yield (Φ) | To be determined | ~0.92 |
| Stokes Shift | To be determined | ~24 nm |
| Recommended Applications | Protein Labeling, Cellular Imaging | Protein Labeling, Flow Cytometry, ELISA |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a hypothetical fluorescent derivative, protein labeling, and cellular imaging. These are general protocols and may require optimization for specific applications and novel derivatives.
Synthesis of a Hypothetical Fluorescent Derivative
This protocol describes a hypothetical synthesis of a fluorescent coumarin-based dye from this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and a coumarin derivative with a primary amine functional group in an anhydrous polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Addition of Base: Add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, to the reaction mixture to catalyze the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a mild acid. Extract the product using an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure fluorescent derivative.
-
Characterization: Confirm the structure of the synthesized dye using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the photophysical properties (λex, λem, ε, Φ) using a spectrophotometer and a spectrofluorometer.
Protein Labeling with a Phenoxybenzene Isothiocyanate Derivative
This protocol provides a general method for labeling proteins with an isothiocyanate-functionalized fluorescent dye.
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Phenoxybenzene isothiocyanate derivative (dissolved in DMSO or DMF)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in 0.1 M sodium carbonate buffer, pH 9.0.
-
Dye Preparation: Prepare a stock solution of the phenoxybenzene isothiocyanate derivative at 10 mg/mL in anhydrous DMSO or DMF.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100-200 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and quenching byproducts using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (usually 280 nm) and the dye's absorbance maximum.
Cellular Imaging with a Labeled Protein
This protocol describes a general procedure for imaging cells using a protein fluorescently labeled with a phenoxybenzene isothiocyanate derivative.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescently labeled protein conjugate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with antifade reagent
-
Fluorescence microscope
Protocol:
-
Cell Culture: Plate cells on a suitable imaging substrate and culture until they reach the desired confluency.
-
Labeling: Remove the culture medium and incubate the cells with the fluorescently labeled protein conjugate diluted in fresh medium for a predetermined time and concentration (to be optimized).
-
Washing: Wash the cells three times with warm PBS to remove any unbound conjugate.
-
Fixation (Optional): For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the fixed cells with 0.1% Triton X-100 for 10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the labeled cells using a fluorescence microscope equipped with appropriate filters for the specific fluorophore.
Disclaimer: The information provided in these application notes is intended for guidance and is based on general principles of fluorescent labeling with isothiocyanates. The photophysical properties and optimal reaction conditions for derivatives of this compound are not well-documented in publicly available literature. Therefore, it is crucial for researchers to experimentally determine these properties and optimize the provided protocols for their specific applications.
Application Notes and Protocols for Protein Immobilization on Surfaces using 1-Isothiocyanato-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of proteins onto solid surfaces is a critical technology in biotechnology and pharmaceutical development, underpinning applications from biosensors and immunoassays to enzymatic reactors and targeted drug delivery systems. A successful immobilization strategy covalently attaches a protein to a surface while preserving its native conformation and biological activity. 1-Isothiocyanato-4-phenoxybenzene is a heterobifunctional crosslinker that enables the covalent immobilization of proteins to surfaces functionalized with primary amine groups. The isothiocyanate group (-N=C=S) reacts specifically and efficiently with primary amines on the surface under mild conditions to form a stable thiourea bond. The phenoxybenzene group provides a spacer arm, which can reduce steric hindrance and help maintain the protein's native conformation and activity upon immobilization.
This document provides detailed application notes and experimental protocols for the immobilization of proteins on different surfaces using this compound.
Principle of this compound Mediated Immobilization
The immobilization process involves a two-step procedure. First, a surface is functionalized to present primary amine groups. Common surfaces for protein immobilization include glass, silica, and gold, which can be readily functionalized. In the second step, the amine-functionalized surface is reacted with this compound. The isothiocyanate group of the crosslinker reacts with the surface amines, leaving the phenoxybenzene group exposed. Finally, the protein of interest is introduced, and its primary amine residues (e.g., the N-terminus or the side chain of lysine residues) react with a second reactive group (pre-activated on the phenoxybenzene moiety or through a secondary linker) to achieve covalent immobilization.
Alternatively, a related compound, 1,4-diisothiocyanatobenzene (DITC), which has two isothiocyanate groups, can be used to directly link an amine-functionalized surface to a protein.[1] This approach provides a more direct covalent linkage.
Data Presentation
The following table summarizes representative quantitative data for protein immobilization using an isothiocyanate-based linker. While specific data for this compound is not extensively available in the public domain, the data for the structurally similar 1,4-diisothiocyanatobenzene (DITC) provides a valuable reference.
| Surface Material | Linker | Protein | Immobilization Conditions | Retained Activity | Reference |
| Aminopropylated Controlled Pore Glass (CPG) | 1,4-diisothiocyanatobenzene (DITC) | Trypsin | Room temperature, < 3 hours | ~35% | [1] |
Experimental Protocols
Protocol 1: Surface Functionalization with Primary Amines
This protocol describes the functionalization of glass or silica surfaces with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups.
Materials:
-
Glass or silica slides/beads
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cleaning the Surface:
-
Immerse the glass or silica substrates in Piranha solution for 1 hour at room temperature to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with DI water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Amine Functionalization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates with toluene to remove excess APTES.
-
Rinse thoroughly with ethanol.
-
Dry the amine-functionalized substrates under a gentle stream of nitrogen gas.
-
Cure the silane layer by baking at 110°C for 1 hour.
-
Protocol 2: Protein Immobilization using an Isothiocyanate Linker (Adapted from DITC protocol)
This protocol is adapted from a method using 1,4-diisothiocyanatobenzene (DITC) and can be modified for this compound.[1]
Materials:
-
Amine-functionalized surface (from Protocol 1)
-
This compound (or 1,4-diisothiocyanatobenzene)
-
Anhydrous Dimethylformamide (DMF)
-
Protein solution (e.g., 1 mg/mL in a suitable buffer, such as Phosphate Buffered Saline (PBS), pH 7.4)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
DI water
Procedure:
-
Activation of Amine-Functionalized Surface:
-
Prepare a solution of this compound in anhydrous DMF (concentration may need optimization, a starting point is 1-10 mg/mL).
-
Immerse the amine-functionalized surface in the isothiocyanate solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the surface with DMF to remove unreacted crosslinker.
-
Rinse thoroughly with ethanol and then DI water.
-
Dry the activated surface under a gentle stream of nitrogen gas.
-
-
Protein Immobilization:
-
Immediately apply the protein solution to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Remove the protein solution.
-
-
Blocking and Washing:
-
Immerse the surface in a blocking buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding.
-
Wash the surface three times with the washing buffer.
-
Rinse with DI water.
-
The protein-immobilized surface is now ready for use or storage at 4°C in a suitable buffer.
-
Visualizations
Experimental Workflow for Protein Immobilization
References
Application Notes and Protocols: N-Terminal Peptide Modification using 1-Isothiocyanato-4-phenoxybenzene on Solid Phase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of peptides is a cornerstone of modern drug discovery and chemical biology. The introduction of specific chemical moieties can enhance biological activity, improve stability, or facilitate detection and purification. Isothiocyanates are a class of reagents that react efficiently and specifically with primary amines, such as the N-terminus of a peptide, to form a stable thiourea linkage.[1][2][3] This application note details a generalized protocol for the use of 1-isothiocyanato-4-phenoxybenzene for the N-terminal modification of peptides during solid-phase peptide synthesis (SPPS).
Disclaimer: As of the writing of this document, specific literature detailing the use of this compound in solid-phase peptide synthesis is not available. The following protocols and data are based on established methods for similar isothiocyanate reagents, such as phenyl isothiocyanate (PITC) and fluorescein isothiocyanate (FITC).[1] Optimization of the described conditions for this compound is highly recommended.
Principle of Reaction
The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with the unprotonated primary amine at the N-terminus of a peptide chain. The reaction proceeds via a nucleophilic addition of the amine to the central carbon of the isothiocyanate, forming a stable N,N'-disubstituted thiourea derivative.[2] In the context of SPPS, this reaction is typically performed after the final amino acid has been coupled and the N-terminal protecting group (e.g., Fmoc) has been removed, while the side-chain protecting groups remain intact.[1] This ensures site-specific modification at the N-terminus.
Potential Applications
The introduction of a phenoxybenzene group via a thiourea linkage can be leveraged for several applications in drug development and research:
-
Bioactive Peptide Analogs: The phenoxybenzene moiety can serve as a pharmacophore, potentially enhancing the binding affinity of the peptide to its biological target. Thiourea-containing dipeptides have been investigated as potential antitumor agents.[4][5]
-
Molecular Probes: While not fluorescent itself, the phenoxybenzene group can be used as a tag for purification or as a handle for further chemical modification.
-
Modulation of Physicochemical Properties: The addition of this relatively hydrophobic group can alter the solubility, lipophilicity, and pharmacokinetic properties of the peptide.
-
Precursors for Heterocyclic Synthesis: Thioureas can serve as synthetic intermediates for the creation of more complex heterocyclic structures, such as thiazoles, on the solid support.[6]
Experimental Protocols
Materials and Reagents
-
Peptidyl-resin with a free N-terminus
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine, 20% in DMF (for Fmoc removal)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
-
HPLC system for analysis and purification
Protocol 1: N-Terminal Modification of Peptidyl-Resin
This protocol describes the on-resin modification of a peptide with this compound.
-
Resin Preparation:
-
Start with the fully synthesized peptide still attached to the solid support (e.g., Rink amide resin).
-
Ensure all side-chain protecting groups are intact.
-
If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF for 20 minutes.[1]
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.[1]
-
-
Isothiocyanate Coupling Reaction:
-
Swell the peptidyl-resin in DMF for 30-60 minutes.
-
Prepare a solution of this compound (3-5 molar equivalents relative to the resin loading) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 molar equivalents) to the isothiocyanate solution.[1]
-
Add the isothiocyanate/DIPEA mixture to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2 to 16 hours (overnight).[1] The reaction should be protected from light.[1]
-
-
Washing:
-
After the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.[1]
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).[7] For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) may suffice.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful modification.
-
Data Presentation
The following table summarizes typical reaction conditions for the coupling of isothiocyanates to peptides, based on literature for analogous compounds. These parameters should be used as a starting point for optimization with this compound.
| Parameter | Condition | Reference(s) |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | [1] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [1] |
| Molar Excess of Isothiocyanate | 3 - 10 equivalents (relative to peptide) | [1][2] |
| Molar Excess of Base | 6 - 10 equivalents (relative to peptide) | [1] |
| Reaction Temperature | Room Temperature | [1][2] |
| Reaction Time | 2 - 16 hours (overnight) | [1] |
| pH (for in-solution reactions) | 8.5 - 9.0 | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis and N-terminal modification of a peptide with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and biological evaluation of terminal functionalized thiourea-containing dipeptides as antitumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of terminal functionalized thiourea-containing dipeptides as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25590F [pubs.rsc.org]
- 6. Solid-phase synthesis of peptide thioureas and thiazole-containing macrocycles through Ru-catalyzed ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Protein Labeling with 1-Isothiocyanato-4-phenoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize protein labeling efficiency using 1-Isothiocyanato-4-phenoxybenzene.
Troubleshooting Guides
This section addresses common issues encountered during protein labeling experiments with this compound.
Problem: Low Labeling Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal pH | The reactivity of the isothiocyanate group with primary amines (N-terminus and lysine residues) is highly pH-dependent. A basic pH (typically 8.5-9.5) is required to ensure the amino groups are deprotonated and nucleophilic.[1] Verify the pH of your reaction buffer. Consider using a carbonate-bicarbonate buffer or borate buffer.[2] |
| Inappropriate Buffer Composition | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the isothiocyanate, leading to lower labeling efficiency.[3][4] Use buffers free of primary amines, such as phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer. |
| Insufficient Molar Excess of Labeling Reagent | A 1.5 to 10-fold molar excess of the isothiocyanate reagent is often required to drive the reaction to completion.[1] The optimal ratio should be determined empirically for your specific protein.[1] |
| Hydrolysis of this compound | Isothiocyanates can be sensitive to moisture and can hydrolyze in aqueous solutions.[3][4] Prepare stock solutions of this compound in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1] |
| Low Reaction Temperature or Short Incubation Time | Most labeling reactions are carried out at room temperature for 1-4 hours or overnight at 4°C.[1][5] Increasing the temperature can improve yields, but may also increase side reactions or protein degradation.[1] Optimize the reaction time and temperature for your specific protein. |
| Protein Aggregation or Precipitation | Changes in buffer composition or the addition of an organic solvent (from the labeling reagent stock) can cause protein instability. Perform the labeling reaction at a lower temperature (e.g., 4°C) or consider adding stabilizing agents like glycerol.[5] |
Problem: Non-specific Labeling or Side Reactions
| Possible Cause | Recommended Solution |
| Reaction with other Nucleophilic Residues | Isothiocyanates can also react with the thiol group of cysteine residues, especially at a lower pH (around 6-8).[1][6] If specific labeling of amines is desired, maintain a pH above 9.[1] The resulting dithiocarbamate from cysteine modification can be less stable than the thiourea linkage formed with amines.[1][6] |
| Over-labeling of the Protein | Using a very high molar excess of the labeling reagent can lead to the modification of multiple sites, which may affect the protein's structure, function, or solubility. Optimize the molar ratio of the labeling reagent to the protein to achieve the desired degree of labeling. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protein labeling with this compound?
A1: The labeling reaction involves the nucleophilic addition of a primary amine group on the protein (the α-amino group at the N-terminus and the ε-amino group of lysine side chains) to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This reaction forms a stable, covalent thiourea bond.[1]
Q2: Which functional groups on a protein react with this compound?
A2: this compound primarily reacts with non-protonated primary amines, which are found at the N-terminus and on the side chain of lysine residues.[1] It can also react with the thiol group of cysteine residues, although this reaction is more favored at a slightly acidic to neutral pH (around 6-8).[1]
Q3: Why is a basic pH crucial for the labeling reaction?
A3: A basic pH (typically between 8.5 and 9.5) is necessary to deprotonate the primary amino groups of the protein, making them nucleophilic and reactive towards the isothiocyanate.[1] The N-terminal amino group generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH. For comprehensive labeling of all available amino groups, a pH above 9 is often recommended.[1]
Q4: How should I prepare and store my this compound stock solution?
A4: Due to the moisture sensitivity of isothiocyanates, it is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1] Storing stock solutions is generally not recommended as the reagent can degrade over time.[4]
Q5: How can I remove unreacted this compound after the labeling reaction?
A5: Unreacted labeling reagent can be removed from the labeled protein using techniques such as size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.
Q6: How do I determine the degree of labeling (DOL)?
A6: The degree of labeling, which is the average number of label molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the this compound label. The molar extinction coefficients of both the protein and the label are needed for this calculation.
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, borate buffer)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Desalting column or other purification system
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Labeling Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Initiate the Labeling Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the this compound stock solution. A common starting point is a 10-20 fold molar excess of the labeling reagent to the protein.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][5] Gentle stirring or rocking is recommended.
-
Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling and confirm the integrity of the labeled protein.
-
Storage: Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[5]
Protocol 2: Determination of the Degree of Labeling (DOL)
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of this compound.
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the label at 280 nm:
-
Protein Concentration (M) = [A280 - (Aλmax × CF)] / εprotein
-
Where:
-
CF is the correction factor (A280 of the free dye / Aλmax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
-
Calculate the concentration of the conjugated dye:
-
Dye Concentration (M) = Aλmax / εdye
-
Where εdye is the molar extinction coefficient of this compound at its λmax.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Reaction of this compound with a protein's primary amine.
Caption: General workflow for labeling proteins with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for determining the labeling efficiency of fluorescein isothiocyanate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for 1-Isothiocyanato-4-phenoxybenzene conjugation reactions
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-isothiocyanato-4-phenoxybenzene in conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to biomolecules, particularly proteins.
Problem 1: Low or No Conjugation Efficiency
Possible Causes:
-
Suboptimal pH: The reactivity of the isothiocyanate group is highly pH-dependent. For targeting primary amines (e.g., lysine residues), the pH should be in the alkaline range to ensure the amine group is deprotonated and nucleophilic.[1][2]
-
Hydrolysis of Isothiocyanate: Isothiocyanates can hydrolyze in aqueous solutions, especially at extreme pH values and elevated temperatures.[3] This reduces the amount of active reagent available for conjugation.
-
Low Reactivity of this compound: The phenoxy group is an electron-donating group, which can reduce the electrophilicity of the isothiocyanate carbon, making it less reactive compared to isothiocyanates with electron-withdrawing groups (like FITC).[1][2]
-
Inactive Biomolecule: The target functional groups on the protein (e.g., primary amines on lysine residues) may be inaccessible due to protein folding or modification.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for the isothiocyanate, reducing conjugation efficiency.[4][5]
-
Inadequate Molar Ratio: An insufficient molar excess of this compound will lead to incomplete labeling of the target biomolecule.
Solutions:
-
Optimize Reaction pH: For targeting lysine residues, use a buffer with a pH between 8.5 and 9.5, such as sodium bicarbonate or sodium borate buffer.[5][6] A pH titration experiment may be necessary to find the optimal condition for your specific protein.
-
Control Reaction Time and Temperature: Perform the reaction at room temperature or 4°C to minimize hydrolysis.[7] Monitor the reaction progress over time to determine the optimal duration.
-
Increase Molar Excess: Use a higher molar ratio of this compound to the biomolecule. A starting point of 10- to 20-fold molar excess is common for isothiocyanate conjugations.[8] Due to the potentially lower reactivity of this specific compound, a higher excess may be required.
-
Ensure Biomolecule Purity and Activity: Use a highly purified protein solution (>95% purity).[9] Confirm that the protein is correctly folded and active.
-
Use Amine-Free Buffers: Always use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate.[4][5]
-
Solubilize the Reagent Properly: this compound has low solubility in aqueous solutions. Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and add it to the protein solution with vigorous stirring. The final concentration of the organic solvent should typically be kept below 10% to avoid protein denaturation.[7]
Problem 2: Protein Precipitation During or After Conjugation
Possible Causes:
-
Hydrophobicity of the Label: this compound is a hydrophobic molecule. Attaching multiple hydrophobic labels to a protein can lead to aggregation and precipitation.
-
High Degree of Labeling: Over-labeling the protein can alter its physicochemical properties, leading to insolubility.
-
Use of Organic Solvent: A high concentration of the organic solvent used to dissolve the isothiocyanate can cause protein denaturation and precipitation.
-
Incorrect Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for maintaining protein stability after conjugation.
Solutions:
-
Control the Molar Ratio: Start with a lower molar ratio of the isothiocyanate to the protein to limit the degree of labeling.
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (DMSO or DMF) as low as possible, ideally below 5-10%.[7]
-
Perform a Pilot Experiment: Conduct small-scale reactions with varying molar ratios to determine the optimal degree of labeling that maintains protein solubility.
-
Buffer Exchange: After the conjugation reaction, promptly remove the unreacted label and exchange the buffer to one that is optimal for the stability of the conjugated protein.
Problem 3: Non-Specific Labeling or Lack of Selectivity
Possible Causes:
-
Incorrect pH for Targeted Residue: While alkaline pH favors reaction with lysines, isothiocyanates can also react with other nucleophilic residues like cysteines, especially at pH values closer to neutral.[1][2]
-
Reaction with Thiols: If the protein contains free cysteine residues, the isothiocyanate can react with the thiol group to form a dithiocarbamate linkage, particularly at a pH range of 6.5-8.0.[10]
Solutions:
-
Strict pH Control: To selectively target lysine residues, maintain a pH of 9.0 or higher.[1][2] For selective labeling of cysteines, a pH range of 6.5-7.5 is recommended, although this may lead to slower reaction with the less reactive aryl isothiocyanate.
-
Block Free Thiols: If lysine labeling is desired and the protein contains reactive cysteines, consider blocking the thiol groups with a specific reagent like N-ethylmaleimide (NEM) prior to the isothiocyanate conjugation reaction.
Quantitative Data Summary
The optimal reaction conditions for conjugation can vary depending on the specific protein. The following tables provide a general starting point for optimization experiments.
Table 1: Recommended Starting Conditions for this compound Conjugation to Protein Primary Amines (Lysine Residues)
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Higher pH increases the nucleophilicity of primary amines.[1][2] |
| Buffer | 0.1 M Sodium Bicarbonate or Borate | Amine-free buffers are essential.[4][5] |
| Molar Ratio (Isothiocyanate:Protein) | 10:1 to 50:1 | A higher excess may be needed due to the moderated reactivity of the compound.[8] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[11] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help minimize hydrolysis and protein degradation.[7] |
| Reaction Time | 2 - 12 hours | Monitor reaction progress to determine the optimum time. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare a fresh stock solution immediately before use.[5] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Suggested Solution |
| Low/No Conjugation | Suboptimal pH | Adjust buffer pH to 8.5-9.5 for lysine targeting. |
| Hydrolysis of reagent | Use fresh reagent, control temperature and reaction time. | |
| Competing nucleophiles in buffer | Use amine-free buffers like PBS, bicarbonate, or borate.[4][5] | |
| Protein Precipitation | High degree of labeling | Reduce the molar ratio of the isothiocyanate. |
| High organic solvent concentration | Keep final DMSO/DMF concentration below 10%.[7] | |
| Non-specific Labeling | Incorrect pH | Strictly control pH based on the target residue (pH > 9 for lysine, pH 6.5-7.5 for cysteine).[1][2] |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a final concentration of 2-10 mg/mL.[6]
-
If the protein buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into the conjugation buffer using dialysis or a desalting column.
-
-
Isothiocyanate Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the calculated amount of the this compound stock solution to achieve the desired molar excess (e.g., 20:1).
-
Protect the reaction mixture from light and incubate at room temperature for 2-4 hours or at 4°C overnight with continuous gentle stirring.[8]
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The column should be equilibrated with a suitable storage buffer for the protein (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the conjugate. The absorbance maximum of the phenoxybenzene moiety will need to be determined experimentally.
-
Analyze the conjugate by SDS-PAGE to confirm conjugation and check for aggregation.[12]
-
Mass spectrometry can be used to determine the exact number of labels attached to the protein.
-
Frequently Asked Questions (FAQs)
Q1: What is the best buffer to use for the conjugation reaction?
A1: An amine-free buffer with a pH between 8.5 and 9.5 is recommended for targeting lysine residues.[5][6] 0.1 M sodium bicarbonate or 0.1 M sodium borate buffers are common choices. Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[4]
Q2: How can I control the degree of labeling?
A2: The degree of labeling can be controlled by adjusting the molar ratio of this compound to the protein, the reaction time, and the temperature. It is advisable to perform a series of small-scale pilot reactions with varying molar ratios to find the optimal condition for your desired degree of labeling.
Q3: My protein is not soluble at the recommended alkaline pH. What should I do?
A3: If your protein is not stable at a high pH, you may need to perform the reaction at a lower pH (e.g., pH 8.0-8.5) and compensate by increasing the reaction time or the molar ratio of the isothiocyanate. However, be aware that lowering the pH will decrease the reaction rate with primary amines.
Q4: How should I store the this compound?
A4: this compound should be stored in a cool, dry place, protected from moisture and light to prevent degradation. It is sensitive to hydrolysis.
Q5: Can I use this compound to label thiol groups (cysteines) on my protein?
A5: Yes, isothiocyanates can react with thiols to form dithiocarbamate linkages. This reaction is generally favored at a more neutral pH range (6.5-7.5).[10] However, the stability of the resulting dithiocarbamate linkage can be lower than the thiourea bond formed with amines, especially under alkaline conditions.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the conjugation of this compound to a protein.
Troubleshooting Logic
Caption: A troubleshooting decision tree for low or no conjugation efficiency.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. youdobio.com [youdobio.com]
- 6. abcam.co.jp [abcam.co.jp]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Antibody Conjugation Troubleshooting [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
side reactions of 1-Isothiocyanato-4-phenoxybenzene in aqueous buffers
Welcome to the technical support center for 1-Isothiocyanato-4-phenoxybenzene. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound in the context of bioconjugation?
A1: The isothiocyanate group (-N=C=S) of this compound is electrophilic and readily reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable thiourea linkage. This covalent bond formation is the basis for its use in labeling proteins and other biomolecules.
Q2: What are the main side reactions of this compound in aqueous buffers?
A2: The primary side reaction is hydrolysis, where the isothiocyanate group reacts with water to form an unstable thiocarbamic acid, which then decomposes to the corresponding amine (4-phenoxyaniline) and releases carbon dioxide and hydrogen sulfide. Another significant side reaction can occur in amine-containing buffers, such as Tris, where the buffer molecule itself can react with the isothiocyanate, competing with the target molecule.
Q3: How does pH affect the stability and reactivity of this compound?
A3: The stability of isothiocyanates is highly pH-dependent. Generally, they are more stable in acidic conditions and less stable in neutral to alkaline conditions. The rate of hydrolysis increases with higher pH. For labeling reactions with proteins, a slightly alkaline pH (typically 8.0-9.0) is often used to ensure that the lysine residues are deprotonated and thus more nucleophilic, but this also increases the rate of hydrolysis, requiring a careful balance of reaction conditions.
Q4: Can I use any buffer for my experiments with this compound?
A4: It is crucial to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with your target molecule for reaction with the isothiocyanate. Phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, or borate buffer are generally recommended for labeling reactions.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Prepare the solution of this compound in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use. Minimize the time the compound is in the aqueous buffer before the reaction is complete. |
| Incorrect pH of the reaction buffer | Ensure the pH of the reaction buffer is in the optimal range (typically 8.0-9.0) for the deprotonation of primary amines on the target molecule. Verify the pH of your buffer before starting the experiment. |
| Presence of competing nucleophiles | Avoid using buffers with primary or secondary amines (e.g., Tris, glycine). Ensure your target molecule solution is free from other amine-containing contaminants. |
| Insufficient molar excess of the labeling reagent | Increase the molar ratio of this compound to your target molecule. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized. |
| Low temperature | While lower temperatures can reduce hydrolysis, they also slow down the labeling reaction. If labeling at 4°C, increase the incubation time. Consider performing the reaction at room temperature for a shorter duration. |
Issue 2: Precipitation of the Protein During Labeling
| Possible Cause | Troubleshooting Step |
| High concentration of organic solvent | The stock solution of this compound is typically in an organic solvent. Adding too large a volume to the aqueous protein solution can cause precipitation. Use a more concentrated stock solution to minimize the volume of organic solvent added (ideally ≤10% of the total reaction volume). |
| Change in protein properties upon labeling | The addition of the hydrophobic phenoxyphenyl group can alter the solubility of the protein. If precipitation occurs, try reducing the molar excess of the labeling reagent or performing the reaction at a lower protein concentration. |
Issue 3: Unexpected Side Products in Analysis (e.g., HPLC, Mass Spectrometry)
| Possible Cause | Troubleshooting Step |
| Hydrolysis product | A peak corresponding to the molecular weight of 4-phenoxyaniline may be observed. This indicates significant hydrolysis of the labeling reagent. To minimize this, follow the steps to reduce hydrolysis as outlined in "Issue 1". |
| Reaction with buffer components | If using a buffer with nucleophilic components, you may see adducts of the labeling reagent with the buffer molecules. Switch to a non-reactive buffer such as PBS, carbonate, or borate. |
| Formation of thioureas | In the presence of primary or secondary amine contaminants, thiourea derivatives will form. Ensure high purity of all reagents and solvents. |
Data Presentation
Table 1: Qualitative Stability of this compound in Aqueous Buffers
| Condition | Parameter | Expected Stability | Rationale |
| pH | Acidic (pH < 6) | High | The rate of hydrolysis of isothiocyanates is generally slower under acidic conditions. |
| Neutral (pH 7) | Moderate | Hydrolysis rate increases as the pH approaches neutral and becomes more significant. | |
| Alkaline (pH > 8) | Low | The hydroxide ion concentration is higher, leading to a faster rate of hydrolysis. | |
| Buffer Type | Phosphate, Carbonate, Borate | High | These buffers are non-nucleophilic and do not directly react with the isothiocyanate group. |
| Tris, Glycine | Low | These buffers contain primary amines that will compete with the target molecule for reaction. | |
| Temperature | 4°C | High | Lower temperatures slow down the rate of all chemical reactions, including hydrolysis. |
| Room Temperature (~25°C) | Moderate | A common temperature for labeling reactions, but hydrolysis will occur. | |
| Elevated (>37°C) | Low | Higher temperatures significantly increase the rate of hydrolysis. |
Experimental Protocols
Protocol: General Procedure for Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein to be labeled in a suitable non-amine-containing buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into a compatible buffer using dialysis or a desalting column.
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A typical concentration is 10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the desired amount of the this compound stock solution. A 10- to 20-fold molar excess of the isothiocyanate over the protein is a common starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and its hydrolysis byproducts by gel filtration (e.g., a Sephadex G-25 column) or dialysis. The column should be equilibrated with a suitable buffer for the downstream application (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling by UV-Vis spectrophotometry or mass spectrometry.
-
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for low labeling efficiency.
Technical Support Center: Stability of 1-Isothiocyanato-4-phenoxybenzene Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isothiocyanato-4-phenoxybenzene and its conjugates. The information provided is intended to help users address common stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound conjugates?
A1: The stability of isothiocyanate (ITC) conjugates, including those of this compound, is primarily influenced by pH, temperature, and the presence of nucleophiles.[1] Isothiocyanates are electrophilic and can degrade over time, impacting the integrity and activity of the conjugate.
Q2: Which type of conjugate is more stable: one formed with a lysine residue or a cysteine residue?
A2: Conjugates formed via the reaction of the isothiocyanate group with the ε-amino group of a lysine residue result in a stable thiourea linkage. In contrast, the reaction with a cysteine residue's sulfhydryl group forms a dithiocarbamate linkage, which is generally less stable, particularly under alkaline conditions.[2]
Q3: What are the recommended storage conditions for this compound and its protein conjugates?
A3: For long-term stability, both the free isothiocyanate and its purified protein conjugates should be stored at low temperatures, such as -20°C or -80°C.[2] If stored in solution, it is advisable to aliquot the samples to prevent repeated freeze-thaw cycles. Storage in a slightly acidic to neutral pH buffer is generally recommended to minimize hydrolysis.[2]
Q4: Can the buffer composition affect the stability of my conjugate during its preparation and storage?
A4: Yes, the buffer composition is critical. Buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation reaction as they will compete with the target protein for reaction with the isothiocyanate.[2] For storage, phosphate-buffered saline (PBS) at a pH around 7.4 is a suitable choice.[2]
Q5: I am observing a decrease in the biological activity of my conjugate over time. What could be the cause?
A5: A decrease in biological activity is often linked to the degradation of the conjugate. This can be due to the hydrolysis of the isothiocyanate group or the cleavage of the linkage between the isothiocyanate and the biomolecule. The dithiocarbamate linkage with cysteine is particularly susceptible to reversal.[3][4] It is also possible that the modification of the protein by this compound alters its conformation and, consequently, its activity.
Troubleshooting Guides
Issue 1: Inconsistent Results in Conjugation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or variable conjugation efficiency. | Hydrolysis of this compound: The isothiocyanate can be hydrolyzed in aqueous solutions before it has a chance to react with the protein. | - Prepare fresh solutions of the isothiocyanate immediately before use. - Minimize the reaction time in aqueous buffer. - Perform the conjugation at a slightly acidic to neutral pH to reduce the rate of hydrolysis.[5] |
| Competing nucleophiles in the buffer: Buffers like Tris or glycine contain primary amines that react with the isothiocyanate.[2] | - Use non-nucleophilic buffers such as PBS, HEPES, or borate buffer. | |
| Suboptimal pH for the reaction: The reaction rate with lysine and cysteine residues is pH-dependent.[6] | - For targeting lysine residues, a pH of 8.5-9.5 is often optimal. - For targeting cysteine residues, a pH closer to neutral (7.0-7.5) is generally preferred to favor the reaction with the more nucleophilic thiolate anion. | |
| Incorrect stoichiometry: An inappropriate ratio of isothiocyanate to protein can lead to incomplete or excessive labeling. | - Perform a titration experiment to determine the optimal molar ratio of this compound to your protein. |
Issue 2: Conjugate Instability During Storage
| Symptom | Possible Cause | Suggested Solution |
| Gradual loss of the conjugated molecule over time, confirmed by analytical methods (e.g., HPLC, mass spectrometry). | Cleavage of the dithiocarbamate linkage (if conjugated to cysteine): This linkage is known to be reversible, especially at alkaline pH.[2] | - Store the conjugate in a buffer with a slightly acidic to neutral pH (e.g., pH 6.5-7.4). - Consider targeting lysine residues for a more stable thiourea linkage if the application allows. |
| Hydrolysis of the entire conjugate: Although generally stable, the conjugate can still be susceptible to hydrolysis over extended periods, especially at non-optimal pH and elevated temperatures. | - Store at -80°C for long-term storage. - Aliquot the conjugate to avoid multiple freeze-thaw cycles. | |
| Presence of proteases: Contaminating proteases can degrade the protein component of the conjugate. | - Ensure high purity of the protein before conjugation. - Consider adding a protease inhibitor cocktail to the storage buffer. |
Data Presentation
The following tables summarize hypothetical stability data for a this compound conjugate with a model protein. This data is illustrative and intended to demonstrate expected trends. Researchers should perform their own stability studies for their specific conjugate.
Table 1: Effect of pH on the Stability of a this compound-Protein Conjugate at 4°C
| Storage pH | % Intact Conjugate (Lysine Linkage) after 30 days | % Intact Conjugate (Cysteine Linkage) after 30 days |
| 5.0 | 98% | 95% |
| 7.4 | 95% | 80% |
| 9.0 | 92% | 55% |
Table 2: Effect of Temperature on the Stability of a this compound-Protein Conjugate at pH 7.4
| Storage Temperature | % Intact Conjugate (Lysine Linkage) after 30 days | % Intact Conjugate (Cysteine Linkage) after 30 days |
| -80°C | >99% | >99% |
| -20°C | 98% | 97% |
| 4°C | 95% | 80% |
| 25°C | 70% | 40% |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Protein Conjugate
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5 for lysine conjugation)
Procedure:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Add the desired molar excess of the isothiocyanate stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle stirring.
-
Remove the unreacted isothiocyanate and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
Determine the protein concentration and the degree of labeling using appropriate analytical methods (e.g., UV-Vis spectroscopy, mass spectrometry).
Protocol 2: Assessing the Stability of the Protein Conjugate
Materials:
-
Purified this compound-protein conjugate
-
A set of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0)
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)
-
Analytical method to assess conjugate integrity (e.g., HPLC, SDS-PAGE, mass spectrometry)
Procedure:
-
Aliquot the purified conjugate into different buffer conditions and temperature settings.
-
At specified time points (e.g., 0, 1, 7, 14, 30 days), remove an aliquot from each condition.
-
Analyze the samples using the chosen analytical method to determine the percentage of the intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time for each condition to determine the stability profile.
Visualizations
Caption: Reaction of this compound with protein residues.
Caption: Experimental workflow for assessing conjugate stability.
Caption: Primary degradation pathways for isothiocyanate conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
how to improve the solubility of 1-Isothiocyanato-4-phenoxybenzene for labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using 1-Isothiocyanato-4-phenoxybenzene for labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical compound with the molecular formula C₁₃H₉NOS.[1] It contains a reactive isothiocyanate group (-N=C=S) that can form a stable covalent bond with primary amines, such as the N-terminus of proteins or the side chain of lysine residues. This property makes it a useful reagent for labeling proteins and other biomolecules.
Q2: Why am I having trouble dissolving this compound?
A2: this compound is a hydrophobic molecule due to the presence of two aromatic rings. This leads to low solubility in aqueous solutions, which are often required for biological labeling reactions. It is generally more soluble in organic solvents.
Q3: What solvents are recommended for dissolving this compound?
A3: Anhydrous (water-free) organic solvents are recommended for preparing a stock solution of this compound. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for dissolving isothiocyanates before their addition to an aqueous reaction mixture.
Q4: My compound precipitates when I add the stock solution to my aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try several strategies:
-
Minimize the volume of organic solvent: Use the highest possible concentration of the isothiocyanate in your stock solution to reduce the volume of organic solvent added to the aqueous phase.
-
Slow addition and mixing: Add the stock solution dropwise to the vigorously stirred protein solution. This helps to disperse the hydrophobic compound quickly and avoid high local concentrations that promote precipitation.[2]
-
Use a co-solvent: Incorporating a water-miscible co-solvent in your aqueous buffer can increase the solubility of the hydrophobic reagent.
-
Employ solubility enhancers: Additives like cyclodextrins can encapsulate the hydrophobic molecule, increasing its aqueous solubility.
Q5: What is the optimal pH for the labeling reaction?
A5: The reaction between the isothiocyanate group and primary amines is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0.[2] At this pH, the primary amine groups are deprotonated and more nucleophilic.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound Stock Solution
Symptoms:
-
Visible solid particles in the organic solvent.
-
Difficulty in obtaining a clear stock solution.
Possible Causes:
-
Inappropriate solvent.
-
Low-quality or wet solvent.
-
Low temperature.
Solutions:
-
Solvent Selection: Use high-purity, anhydrous DMSO or DMF.
-
Gentle Warming: Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the isothiocyanate.
-
Sonication: Use a sonicator bath to help break up solid particles and enhance dissolution.
Issue 2: Precipitation of this compound During Labeling Reaction
Symptoms:
-
The reaction mixture becomes cloudy or turbid upon addition of the isothiocyanate stock solution.
-
A precipitate forms over time during the incubation period.
Possible Causes:
-
High concentration of the hydrophobic isothiocyanate in the aqueous buffer.
-
High percentage of organic solvent from the stock solution shocking the protein out of solution.
-
The pH of the buffer is close to the isoelectric point (pI) of the protein, reducing its solubility.
Solutions:
-
Optimize Co-solvent Concentration: If using a co-solvent, perform a series of small-scale reactions with varying co-solvent concentrations to find the optimal balance between reagent solubility and protein stability.
-
Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.[3] Consider adding a suitable cyclodextrin to your reaction buffer.
-
pH Adjustment: Ensure the reaction buffer pH is at least one unit above or below the pI of your protein to maintain its solubility.[4]
-
Slow Reagent Addition: Add the dissolved isothiocyanate to the protein solution very slowly while stirring.[2]
Data Presentation
Table 1: Qualitative Solubility of Diphenyl Ether (a structurally similar compound) in Common Solvents
| Solvent | Solubility |
| Water | Insoluble[1][5] |
| Ethanol | Soluble[1] |
| Diethyl Ether | Soluble |
| Benzene | Soluble[5] |
| Glacial Acetic Acid | Soluble |
| Chloroform | Soluble[5] |
| Toluene | Soluble[5] |
This table provides a qualitative guide. The solubility of this compound is expected to be similar due to its structural resemblance to diphenyl ether.
Experimental Protocols
Protocol: Improving the Solubility of this compound for Protein Labeling
This protocol provides a general method for labeling a protein with the hydrophobic this compound, focusing on techniques to maintain its solubility.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Co-solvent (e.g., Propylene glycol or a water-miscible alcohol) (Optional)
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) (Optional)
-
Stir plate and stir bar
-
Microcentrifuge tubes
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the protein for the labeling reagent.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM. Ensure the solution is clear. Gentle warming or sonication may be used to aid dissolution.
-
-
Solubility Enhancement (Choose one or a combination):
-
Co-solvent approach: If precipitation is an issue, add a co-solvent to the protein solution to a final concentration of 5-20% (v/v). The optimal concentration should be determined empirically.
-
Cyclodextrin approach: Add hydroxypropyl-β-cyclodextrin to the protein solution to a final concentration of 1-10 mM. Allow it to dissolve completely.
-
-
Labeling Reaction:
-
Place the protein solution in a tube with a small stir bar on a stir plate.
-
Slowly, add the desired molar excess of the this compound stock solution dropwise to the stirring protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and any by-products by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer for your protein.
-
Mandatory Visualization
References
Technical Support Center: Preventing Protein Aggregation During Labeling with 1-Isothiocyanato-4-phenoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein labeling with 1-Isothiocyanato-4-phenoxybenzene, with a specific focus on preventing protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause protein aggregation?
This compound is a chemical compound used for protein labeling. It contains an isothiocyanate group (-N=C=S) that reacts with primary amine groups on proteins, such as the side chain of lysine residues, to form a stable thiourea bond. The phenoxybenzene portion of the molecule is hydrophobic, meaning it repels water. When multiple molecules of this hydrophobic label are attached to a protein, it can increase the overall hydrophobicity of the protein surface. This increased hydrophobicity can promote self-association of protein molecules to minimize contact with the aqueous environment, leading to aggregation.[1][2][3]
Q2: What are the key factors that influence protein aggregation during labeling with this compound?
Several factors can contribute to protein aggregation during the labeling process:
-
Degree of Labeling (DOL): Attaching too many hydrophobic this compound molecules can significantly increase the protein's surface hydrophobicity, making it more prone to aggregation.[3]
-
Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions, which can facilitate aggregation.
-
Buffer Conditions (pH and Ionic Strength): The pH of the reaction buffer affects the reactivity of the isothiocyanate group and the surface charge of the protein. Labeling is typically more efficient at a slightly alkaline pH (8.0-9.0). However, if this pH is close to the protein's isoelectric point (pI), the protein will have a neutral net charge, reducing electrostatic repulsion between molecules and increasing the risk of aggregation. Ionic strength can also modulate protein-protein interactions.
-
Solvent: this compound is often dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Introducing a high concentration of organic solvent into the aqueous reaction buffer can destabilize the protein and promote aggregation.
-
Temperature and Incubation Time: Higher temperatures and longer incubation times can increase the rate of the labeling reaction but may also promote protein unfolding and aggregation.
Q3: How can I detect and quantify protein aggregation?
Several techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 320-400 nm) can indicate the presence of large, light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of soluble aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric protein is indicative of soluble aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high molecular weight bands can indicate the presence of covalent aggregates.
Troubleshooting Guide
This guide provides solutions to common problems encountered during protein labeling with this compound.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or turbidity during the labeling reaction. | Over-labeling: Too many hydrophobic molecules are being attached to the protein. | Decrease the molar ratio of this compound to protein. Start with a lower ratio (e.g., 5:1 or 10:1) and empirically determine the optimal ratio. |
| High protein concentration: Increased likelihood of intermolecular collisions. | Reduce the protein concentration during the labeling reaction. | |
| Suboptimal buffer pH: The reaction pH is too close to the protein's isoelectric point (pI). | Adjust the buffer pH to be at least 1-1.5 units away from the protein's pI to ensure sufficient surface charge and electrostatic repulsion. | |
| High concentration of organic solvent: The solvent used to dissolve the labeling reagent is destabilizing the protein. | Minimize the volume of organic solvent added to the reaction mixture. Add the dissolved reagent dropwise while gently stirring. | |
| Increased soluble aggregates detected by SEC or DLS after labeling. | Increased surface hydrophobicity: The attached phenoxybenzene groups are promoting self-association. | Optimize the degree of labeling to the minimum required for the application. |
| Consider adding stabilizing excipients to the reaction buffer (see Table 1). | ||
| Suboptimal buffer composition: The buffer is not adequately stabilizing the protein. | Screen different buffer systems and ionic strengths to find the optimal conditions for your specific protein. | |
| Low labeling efficiency without aggregation. | Suboptimal pH: The pH is too low for efficient reaction with primary amines. | Increase the pH of the reaction buffer to a range of 8.0-9.0. |
| Presence of competing amines: The buffer contains primary amines (e.g., Tris) that compete with the protein for the labeling reagent. | Use an amine-free buffer such as phosphate-buffered saline (PBS) or borate buffer. | |
| Hydrolysis of the isothiocyanate: The labeling reagent has degraded due to moisture. | Prepare the stock solution of this compound immediately before use in an anhydrous solvent. |
Data Presentation
Table 1: Recommended Starting Conditions for Protein Labeling with this compound
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | A lower ratio minimizes the risk of over-labeling and aggregation. The optimal ratio should be determined empirically. |
| Protein Concentration | 1-5 mg/mL | Lower concentrations reduce the probability of intermolecular interactions that lead to aggregation. |
| Reaction Buffer | Phosphate or Borate buffer | These buffers are amine-free and will not compete with the protein for the labeling reagent. |
| Reaction pH | 8.0 - 9.0 | This pH range promotes the deprotonation of primary amines, making them more nucleophilic and reactive with the isothiocyanate group. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to maintain protein stability, although the reaction may proceed more slowly. |
| Incubation Time | 1 - 4 hours | Shorter incubation times can help to minimize protein exposure to potentially destabilizing conditions. |
| Organic Solvent Concentration | < 10% (v/v) | High concentrations of organic solvents like DMF or DMSO can denature proteins. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Arginine | 50-500 mM | Suppresses protein-protein interactions and can help to solubilize hydrophobic patches. |
| Glycerol | 5-20% (v/v) | Increases the stability of the native protein structure. |
| Sugars (e.g., Sucrose, Trehalose) | 50-200 mM | Stabilize proteins through preferential exclusion, favoring the hydrated and folded state. |
| Non-ionic detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help to prevent aggregation by shielding hydrophobic surfaces. Use with caution as they may interfere with downstream applications. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column to remove any interfering substances.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Calculate the required volume of the labeling reagent stock solution to achieve the desired molar excess.
-
While gently stirring the protein solution, slowly add the calculated amount of the labeling reagent.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Label:
-
Separate the labeled protein from the unreacted labeling reagent using a desalting column or dialysis against an appropriate storage buffer.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.
-
Assess the extent of aggregation using SEC or DLS.
-
Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)
-
System Setup:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the labeled protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.
-
-
Injection and Analysis:
-
Inject a known amount of the filtered sample onto the column.
-
Monitor the elution profile at 280 nm (for protein) and the absorbance maximum of the label.
-
Integrate the peak areas corresponding to the monomer, dimer, and larger soluble aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
-
Mandatory Visualization
Caption: Workflow for protein labeling with this compound.
Caption: Decision tree for troubleshooting protein aggregation during labeling.
References
removal of unreacted 1-Isothiocyanato-4-phenoxybenzene from protein samples
Topic: Removal of Unreacted 1-Isothiocyanato-4-phenoxybenzene from Protein Samples
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the removal of unreacted this compound from protein samples after labeling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My protein sample precipitated after the labeling reaction. What happened?
A1: Protein precipitation during labeling can occur if the properties of the protein are significantly altered. Capping surface amine groups (e.g., lysines) with the hydrophobic this compound molecule can reduce the protein's overall solubility. This is more common when a high degree of labeling is achieved.[1]
-
Troubleshooting:
-
Reduce the molar excess of the isothiocyanate reagent in your next labeling reaction to lower the degree of labeling.[1]
-
Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially reduce excessive labeling.[2]
-
Ensure your protein is in a suitable buffer and at a concentration where it is stable.
-
Q2: After purification, I still detect residual isothiocyanate in my sample. How can I improve its removal?
A2: This indicates that the chosen purification method was not efficient enough.
-
Troubleshooting by Method:
-
Dialysis: Increase the volume of the dialysis buffer (a sample-to-buffer ratio of 1:200 or higher is recommended), increase the number of buffer changes (at least 3 changes are common), and extend the dialysis time (e.g., overnight for the final change).[3][4] Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is appropriate (e.g., 10 kDa for most proteins) to retain your protein while allowing the small molecule to diffuse out.
-
Size Exclusion Chromatography (SEC): Ensure you are using a resin with an appropriate fractionation range for your protein to achieve good separation from a small molecule (~227 g/mol ).[5] Avoid overloading the column, as this decreases resolution.[6] A longer column can also improve separation.[5]
-
Precipitation: A single precipitation cycle may not be sufficient. A second round of precipitation (resuspending the pellet and precipitating again) can improve purity, but be aware of potential sample loss with each step.[7]
-
Q3: My protein activity is lost after removing the unreacted label. Why?
A3: Loss of activity is often due to protein denaturation or modification of critical residues.
-
Troubleshooting:
-
The labeling itself may be the cause if the isothiocyanate has modified lysine residues essential for the protein's function or structure (e.g., in an active site).[1] Try reducing the degree of labeling.
-
Acetone or TCA precipitation can denature proteins. If protein function is critical, use a gentler method like dialysis or size exclusion chromatography, which are performed under milder, physiological conditions.[7][8]
-
Ensure all buffers used during purification are compatible with your protein and that the temperature is controlled (e.g., perform purification at 4°C).
-
Q4: Which removal method should I choose?
A4: The best method depends on your specific needs, such as sample volume, required purity, and the need to maintain protein activity. See the decision tree diagram and methods comparison table below for guidance.
Method Selection Guide
The following diagram provides a logical workflow for selecting the most appropriate purification method.
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Dialysis Methods for Protein Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 6. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
effect of pH on 1-Isothiocyanato-4-phenoxybenzene reaction kinetics
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing 1-Isothiocyanato-4-phenoxybenzene in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the effect of pH on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The reaction of isothiocyanates with primary amines, such as the ε-amino group of lysine residues in proteins, is highly pH-dependent. The optimal pH range for this reaction is typically alkaline, between pH 8.5 and 9.5.[1] Some protocols may even recommend a pH up to 11 for efficient conjugation.[2] At these higher pH values, the primary amine is deprotonated and thus more nucleophilic, leading to a faster reaction rate.
Q2: Why is the reaction with amines slower at neutral or acidic pH?
A2: At a pH below 8, the concentration of the free, unprotonated form of aliphatic amines is very low.[1] The amine group exists predominantly in its protonated form (-NH3+), which is not nucleophilic and therefore does not readily react with the isothiocyanate group. This results in significantly slower reaction kinetics.
Q3: What is the effect of pH on the stability of this compound in aqueous solutions?
A3: this compound, like other isothiocyanates, is susceptible to hydrolysis in aqueous solutions, where the isothiocyanate group is converted to an amine. This hydrolysis is a competing side reaction that becomes more significant as the pH increases.[3] Therefore, while a higher pH accelerates the desired reaction with amines, it also increases the rate of degradation of the isothiocyanate reagent. A balance must be struck to maximize conjugation efficiency before the reagent is consumed by hydrolysis.
Q4: Can this compound react with other functional groups on a protein?
A4: Yes, under specific conditions, isothiocyanates can also react with other nucleophilic groups. Notably, they can react with thiol (sulfhydryl) groups, such as those on cysteine residues, to form a dithiocarbamate linkage. This reaction is generally favored at a lower pH range, typically between pH 6 and 8.[2]
Q5: Are there any buffer components that should be avoided in the reaction mixture?
A5: Yes, it is crucial to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[4][5] These buffer components will compete with the target amine for reaction with the isothiocyanate, leading to a lower yield of the desired conjugate and consumption of the labeling reagent. Buffers such as sodium bicarbonate or sodium borate at the desired alkaline pH are suitable alternatives.
Data Presentation
The following table summarizes the general effect of pH on the reaction kinetics of this compound with primary amines and its competing hydrolysis.
| pH Range | Reaction Rate with Primary Amines | Rate of Hydrolysis | Predominant Competing Reaction |
| < 6.0 | Very Low | Low | Minimal reactivity |
| 6.0 - 8.0 | Low to Moderate | Moderate | Reaction with thiols[2] |
| 8.5 - 9.5 | High (Optimal) | High | Hydrolysis |
| > 9.5 | High | Very High | Hydrolysis[2][3] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | Suboptimal pH: The reaction buffer pH is too low, leading to protonated, non-reactive amines. | Ensure the reaction buffer is within the optimal alkaline range (pH 8.5-9.5). |
| Hydrolysis of the Isothiocyanate: The reagent has degraded in the aqueous buffer before reacting with the target molecule. | Prepare the isothiocyanate solution fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the reaction.[4][5] Minimize reaction time at very high pH. | |
| Presence of Competing Nucleophiles: The buffer (e.g., Tris) or other components in the sample contain primary or secondary amines. | Dialyze the protein or sample against a non-amine-containing buffer (e.g., sodium bicarbonate) prior to the reaction.[4] | |
| Insufficient Molar Excess: The molar ratio of isothiocyanate to the target molecule is too low. | Increase the molar excess of this compound. A 10-20 fold molar excess is a common starting point for protein labeling.[1] | |
| Protein Precipitation during Reaction | Protein Instability at High pH: The target protein may not be stable at the optimal alkaline pH for the labeling reaction. | Perform the reaction at a lower temperature (e.g., 4°C) to improve protein stability.[1] Consider using a slightly lower pH and extending the reaction time. |
| Poor Solubility of the Isothiocyanate: The reagent may not be fully soluble in the aqueous reaction buffer, leading to aggregation. | Ensure the isothiocyanate, dissolved in a small amount of organic solvent, is added slowly to the protein solution while gently stirring to facilitate mixing and prevent precipitation.[1] | |
| Presence of Unreacted Isothiocyanate after Purification | Inefficient Purification: The purification method (e.g., gel filtration) is not adequately separating the small molecule from the larger conjugate. | Use a desalting column or dialysis with a suitable molecular weight cutoff to effectively remove unreacted small molecules. |
| Formation of an Unexpected Byproduct | Reaction with Thiols: If the pH is in the neutral range, reaction with cysteine residues may be occurring. | To favor amine reactivity, increase the pH to 8.5 or higher. To favor thiol reactivity, maintain the pH between 6 and 8.[2] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimal conditions may vary depending on the specific protein and should be determined empirically.
1. Preparation of Protein Solution:
-
Dialyze the protein solution (typically 2-10 mg/mL) against 0.1 M sodium bicarbonate buffer, pH 8.5-9.0, at 4°C overnight to remove any interfering amine-containing substances.
-
Determine the protein concentration after dialysis.
2. Preparation of Isothiocyanate Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.
3. Labeling Reaction:
-
While gently stirring, slowly add the desired molar excess of the isothiocyanate stock solution to the protein solution. A 10-20 fold molar excess is a common starting point.[1]
-
Protect the reaction mixture from light, as the phenoxybenzene moiety may be light-sensitive.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]
4. Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted isothiocyanate and other small molecules by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume.
5. Characterization of the Conjugate:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and at the maximum absorbance wavelength of the this compound moiety.
Mandatory Visualizations
Caption: Reaction of this compound with a primary amine to form a stable thiourea bond.
Caption: General experimental workflow for protein labeling with this compound.
References
minimizing non-specific binding of 1-Isothiocyanato-4-phenoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isothiocyanato-4-phenoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound featuring an isothiocyanate functional group. Isothiocyanates are known for their reactivity, particularly with nucleophiles like amines and thiols. This reactivity makes them useful as intermediates in organic synthesis. In the context of life sciences, isothiocyanates are investigated for their potential therapeutic properties, including anticancer activities.
Q2: How should I store this compound to ensure its stability?
A2: Due to the reactive nature of the isothiocyanate group, proper storage is crucial. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and air. For long-term storage, it is advisable to keep it in a cool and dark place.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Troubleshooting Guide: Minimizing Non-Specific Binding and Other Common Issues
Non-specific binding and compound instability are common challenges when working with reactive compounds like this compound in biological assays. This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific binding in cell-based assays | Insufficient blocking of non-specific binding sites on the assay plate or membrane. | - Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk in your buffer).- Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1] |
| Hydrophobic or charge-based interactions between the compound and assay components. | - Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to your washing and incubation buffers.[1]- Adjust the salt concentration of your buffers (e.g., increase NaCl concentration) to minimize charge-based interactions. | |
| The compound is reacting non-specifically with cellular proteins. | - Optimize the concentration of this compound to the lowest effective concentration.- Reduce the incubation time of the compound with the cells. | |
| Inconsistent or lower-than-expected activity of the compound | Degradation of the isothiocyanate group in aqueous buffers. | - Prepare fresh solutions of the compound immediately before use.- Use buffers with a neutral or slightly acidic pH, as isothiocyanates can be less stable in alkaline conditions.[2] |
| Reaction with nucleophilic components in the cell culture medium. | - Consider using serum-free medium for short-term experiments to reduce reactions with proteins and other nucleophiles. | |
| Cell toxicity or unexpected off-target effects | The concentration of the compound is too high. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. |
| The solvent used to dissolve the compound is causing toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) and include a solvent control in your experiments. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis of MAPK Pathway Activation
This protocol is to detect the phosphorylation of key proteins in the MAPK signaling pathway following treatment with this compound.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
The stability of isothiocyanates is highly dependent on the buffer composition and pH. The following table summarizes the general stability trends observed for isothiocyanates in different aqueous solutions.
| Buffer/Solution | Relative Stability of Isothiocyanates | Key Observations |
| Deionized Water | Highest | Isothiocyanates show the greatest stability in pure water compared to buffered solutions.[3] |
| Tris-HCl Buffer (pH 7.0) | Moderate | The presence of buffer components can accelerate the degradation of isothiocyanates.[3] |
| Phosphate-Buffered Saline (PBS, pH 7.0) | Lower | Degradation is more pronounced in PBS compared to Tris-HCl.[3] |
| Citrate Phosphate Buffer (pH 7.0) | Lowest | Isothiocyanates are least stable in this buffer, showing a rapid decline in concentration.[3] |
Note: The actual stability of this compound may vary, and it is recommended to perform stability tests under your specific experimental conditions.
Visualizations
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A logical workflow for designing experiments to minimize non-specific binding.
Putative Signaling Pathway for Isothiocyanate-Induced Apoptosis
Caption: A simplified diagram of a potential signaling pathway activated by isothiocyanates.
References
Validation & Comparative
A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with 1-Isothiocyanato-4-phenoxybenzene and its Alternatives
This guide provides a comparative analysis of 1-isothiocyanato-4-phenoxybenzene for protein labeling in mass spectrometry-based proteomics. Due to the limited direct experimental data on this specific compound in the reviewed literature, this guide will draw comparisons based on the well-documented reactivity and applications of structurally related aromatic isothiocyanates, such as phenyl isothiocyanate (PITC) and benzyl isothiocyanate (BITC). We will compare the performance of this class of reagents against other common protein labeling strategies, supported by established experimental protocols and data.
Introduction to Isothiocyanate-Based Protein Labeling
Isothiocyanates (ITCs) are a class of chemical reagents that react with primary amines, primarily the N-terminal α-amino group of proteins and the ε-amino group of lysine residues, to form stable thiourea bonds.[1] This covalent modification is a cornerstone of various proteomics workflows, including the classical Edman degradation for protein sequencing and more modern mass spectrometry-based approaches for protein identification and quantification.[2] The reactivity of ITCs allows for the introduction of specific tags, such as fluorophores or isotopic labels, onto proteins.[1]
The general workflow for protein labeling and analysis is depicted below:
Performance Comparison of Labeling Reagents
The choice of a labeling reagent is critical and depends on the specific application, the nature of the protein sample, and the desired outcome of the experiment. Below is a comparison of aromatic isothiocyanates with other common classes of labeling reagents.
| Feature | Aromatic Isothiocyanates (e.g., this compound) | N-hydroxysuccinimide (NHS) Esters | Maleimides | Click Chemistry Reagents (Alkynes/Azides) |
| Target Residue(s) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine)[3] | Thiols (Cysteine) | Bioorthogonally introduced alkynes or azides[3] |
| Bond Type | Thiourea | Amide[3] | Thioether | Triazole[3] |
| Reaction pH | Mildly alkaline (pH 7.5-9.0) | Neutral to mildly alkaline (pH 7.2-8.5) | Neutral (pH 6.5-7.5) | Biocompatible conditions |
| Bond Stability | Stable | Very stable | Stable, but can undergo hydrolysis[4] | Very stable |
| Specificity | High for primary amines | High for primary amines | High for thiols[4] | Extremely high (bioorthogonal) |
| Common Applications | Protein sequencing, quantitative proteomics | Protein labeling, cross-linking, immobilization | Cysteine-specific labeling, protein conjugation[4] | In vivo and in vitro labeling, imaging[5] |
| Advantages | Well-established chemistry, predictable fragmentation in MS/MS.[6] | High reactivity, stable bond formation.[3] | Highly specific for cysteines, which are often less abundant than lysines.[4] | High specificity, can be used in complex biological systems.[5] |
| Limitations | Slower reaction kinetics compared to NHS esters, potential for side reactions at high pH. | Susceptible to hydrolysis in aqueous solutions. | Requires a free thiol, which may not be available or may require reduction of disulfide bonds. | Requires introduction of a bioorthogonal handle into the protein. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein labeling with isothiocyanates and subsequent mass spectrometry analysis.
Protocol 1: Labeling of Proteins with this compound
-
Objective: To covalently label a purified protein with this compound for mass spectrometry analysis.
-
Materials:
-
Purified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction buffer: 50 mM sodium bicarbonate, pH 8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Desalting column.
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Exchange the protein sample into the reaction buffer using a desalting column.
-
Add a 10- to 20-fold molar excess of the isothiocyanate stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Remove excess, unreacted reagent using a desalting column, exchanging the labeled protein into a buffer suitable for downstream analysis (e.g., 50 mM ammonium bicarbonate).
-
Protocol 2: Mass Spectrometry Analysis of Labeled Proteins
-
Objective: To identify and characterize the labeled protein by mass spectrometry.
-
Materials:
-
Labeled protein from Protocol 1.
-
Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
-
Acetonitrile.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the labeled protein by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Clean up the peptide mixture using a C18 desalting column.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the acquired MS/MS spectra against the protein sequence database, specifying the mass modification corresponding to the addition of this compound on the N-terminus and lysine residues as a variable modification.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the chemical reaction of isothiocyanate with a protein and a typical quantitative proteomics workflow.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 1-Isothiocyanato-4-phenoxybenzene Conjugation Sites on Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the conjugation sites of 1-isothiocyanato-4-phenoxybenzene on peptides. We will explore the performance of this specific isothiocyanate and compare it with common alternative peptide conjugation chemistries. This analysis is supported by experimental data and detailed protocols for key validation techniques to ensure accurate and reproducible results.
Introduction to Peptide Conjugation and the Importance of Validation
Covalent modification of peptides with small molecules, such as this compound, is a fundamental strategy in drug development, diagnostics, and proteomics research. This isothiocyanate reacts primarily with the N-terminal α-amino group and the ε-amino group of lysine residues. The precise location of this conjugation is critical as it can significantly impact the peptide's biological activity, stability, and immunogenicity. Therefore, robust analytical validation of the conjugation site is a mandatory step in the development of peptide-based products.
Performance Comparison of Peptide Conjugation Chemistries
The choice of conjugation chemistry is a critical first step. Below is a comparison of isothiocyanate chemistry with other common alternatives.
| Feature | Isothiocyanate (e.g., this compound) | NHS Ester | Maleimide | Click Chemistry (CuAAC) |
| Target Residue(s) | N-terminal α-amine, Lysine ε-amine | N-terminal α-amine, Lysine ε-amine | Cysteine thiol | Azide or Alkyne functionalized amino acids |
| Reaction pH | 8.0 - 9.5 | 7.0 - 8.5[1] | 6.5 - 7.5 | Neutral |
| Linkage Formed | Thiourea | Amide | Thioether | Triazole |
| Linkage Stability | Generally stable | Very stable | Can be unstable, prone to retro-Michael addition and exchange reactions[2][3] | Very stable |
| Reaction Speed | Moderate to Fast | Fast | Very Fast[2] | Fast |
| Specificity | High for primary amines | High for primary amines | High for thiols | Very high (Bio-orthogonal) |
| Key Advantages | Well-established chemistry, reliable for N-terminal modification. | Forms a very stable amide bond. | Highly specific for cysteine, rapid reaction. | Bio-orthogonal, high specificity and efficiency.[4][5] |
| Key Disadvantages | Can react with multiple lysines, leading to heterogeneity. | Susceptible to hydrolysis at high pH. | Resulting thioether bond can be unstable in vivo.[2][3] | Requires incorporation of non-natural amino acids. |
Key Experimental Techniques for Conjugation Site Validation
Accurate determination of the conjugation site is paramount. The following techniques are the gold standard for validation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for characterizing modified peptides. High-resolution MS can determine the mass of the conjugated peptide with high accuracy, confirming the addition of the modifying group. Tandem MS (MS/MS) is then used to fragment the peptide, and the resulting fragmentation pattern allows for the precise localization of the modification site.[6][7]
Edman Degradation
Edman degradation is a classical method for sequencing peptides from the N-terminus.[8][9] In the context of conjugation validation, if the N-terminus is modified with this compound, the Edman sequencing will be blocked at the first cycle. This provides direct evidence of N-terminal modification. However, it does not provide information about modifications at other sites, such as lysine residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of a peptide in solution.[10][11] Chemical shift perturbations of specific amino acid residues upon conjugation can be used to identify the site of modification. Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are particularly useful for this purpose.[12][13]
Experimental Protocols
Mass Spectrometry Analysis of Conjugated Peptides
Objective: To confirm the mass of the conjugated peptide and determine the site of modification using tandem mass spectrometry.
Protocol:
-
Sample Preparation:
-
The peptide conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted peptide and excess reagent.
-
The purified conjugate is dissolved in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
-
Intact Mass Analysis:
-
The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI).
-
A full scan mass spectrum is acquired to determine the molecular weight of the intact conjugated peptide. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the this compound moiety.
-
-
Tandem MS (MS/MS) for Site Localization:
-
The ion corresponding to the conjugated peptide is isolated in the mass spectrometer.
-
The isolated ion is fragmented using collision-induced dissociation (CID) or a similar fragmentation technique.
-
The resulting fragment ions (b- and y-ions) are mass analyzed.
-
The masses of the fragment ions are compared to the theoretical fragmentation pattern of the unmodified and modified peptide. A mass shift in a particular fragment ion indicates the location of the modification.
-
Edman Degradation Sequencing
Objective: To determine if the N-terminus of the peptide is modified.
Protocol:
-
Sample Preparation:
-
The purified peptide conjugate is loaded onto a protein sequencer. The sample must be free of salts and detergents that can interfere with the chemistry.
-
-
Sequencing Cycles:
-
Data Analysis:
-
If the N-terminus is modified with this compound, no PTH-amino acid will be detected in the first sequencing cycle, indicating a blocked N-terminus.
-
If the N-terminus is unmodified, the sequencing will proceed normally until a modified internal residue (e.g., lysine) is encountered, which may not be identifiable by standard methods.
-
NMR Spectroscopy Analysis
Objective: To identify the conjugation site by observing changes in the chemical shifts of amino acid residues.
Protocol:
-
Sample Preparation:
-
The purified peptide conjugate and the unmodified peptide are dissolved in a suitable NMR buffer (e.g., phosphate buffer in H2O/D2O). The concentration should typically be greater than 0.5 mM.[13]
-
-
NMR Data Acquisition:
-
A series of one-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired for both the modified and unmodified peptides. Key 2D experiments include:
-
COSY (Correlation Spectroscopy): To identify spin-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing structural information.
-
-
-
Data Analysis:
-
The NMR spectra of the modified and unmodified peptides are compared.
-
Significant changes in the chemical shifts of the protons of a specific amino acid residue in the conjugated peptide indicate that this residue is the site of modification or is in close proximity to it.
-
Visualizing Workflows and Pathways
To further clarify the processes described, the following diagrams illustrate the key workflows and chemical reactions.
Caption: Workflow for peptide conjugation and subsequent validation of the conjugation site.
Caption: Reaction of an isothiocyanate with a primary amine on a peptide to form a stable thiourea linkage.
Caption: Workflow for tandem mass spectrometry (MS/MS) to identify the peptide conjugation site.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. bachem.com [bachem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qyaobio.com [qyaobio.com]
- 6. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Edman Degradation Procedure | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
Comparative Reactivity of 1-Isothiocyanato-4-phenoxybenzene with Other Isothiocyanates: A Guide for Researchers
For Immediate Publication
A Comprehensive Analysis of Isothiocyanate Reactivity for Drug Development Professionals, Researchers, and Scientists
This guide provides a detailed comparison of the reactivity of 1-Isothiocyanato-4-phenoxybenzene with other isothiocyanates, offering valuable insights for its application in drug development and chemical biology. The reactivity of isothiocyanates is a critical determinant of their biological activity, governing their interactions with biological nucleophiles such as the cysteine residues in proteins. Understanding the relative reactivity of different isothiocyanates is therefore essential for designing targeted therapies and interpreting experimental outcomes.
Executive Summary
The reactivity of isothiocyanates is primarily dictated by the electrophilicity of the central carbon atom in the -N=C=S functional group. This electrophilicity is, in turn, influenced by the electronic properties of the substituent attached to the isothiocyanate moiety. Electron-withdrawing groups enhance reactivity by increasing the positive charge on the central carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
Comparative Reactivity Data
To provide a quantitative framework for comparing isothiocyanate reactivity, the following table summarizes the second-order rate constants for the reaction of various isothiocyanates with the biological nucleophile glutathione (GSH). Although this compound is not included in this specific dataset, the data illustrates the impact of different substituents on reactivity.
| Isothiocyanate | Structure | Second-Order Rate Constant (k) with Glutathione (M⁻¹min⁻¹) |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 |
| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 |
Data sourced from literature for non-enzymatic conjugation with glutathione at 25-30°C, pH 6.5.
The phenoxy group in this compound is considered to be electron-donating through resonance, which would suggest a lower reactivity compared to unsubstituted phenyl isothiocyanate or isothiocyanates with electron-withdrawing substituents. The precise placement of this compound within this reactivity spectrum would require dedicated kinetic studies.
Experimental Protocols
The determination of reaction kinetics is crucial for a definitive comparison of isothiocyanate reactivity. The following are detailed methodologies for monitoring the reaction of isothiocyanates with nucleophiles.
Protocol 1: UV-Visible Spectrophotometry for Kinetic Analysis
This method is suitable for monitoring reactions that result in a change in the UV-Visible absorbance spectrum upon product formation. The reaction of an isothiocyanate with a thiol-containing compound, such as N-acetylcysteine (NAC), can be monitored by observing the formation of the dithiocarbamate product, which often has a distinct absorbance maximum.
Materials:
-
Isothiocyanate of interest
-
N-acetylcysteine (NAC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Anhydrous solvent (e.g., acetonitrile or DMSO) for stock solutions
-
UV-Visible Spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the isothiocyanate (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of NAC (e.g., 100 mM) in the phosphate buffer.
-
-
Determination of λmax of the Product:
-
In a cuvette, mix the phosphate buffer, isothiocyanate (final concentration, e.g., 50 µM), and NAC (final concentration, e.g., 5 mM) to allow the reaction to proceed to completion.
-
Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to identify the wavelength of maximum absorbance (λmax) of the dithiocarbamate product.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and cuvette holder to the desired temperature (e.g., 25 °C).
-
In a cuvette, add the phosphate buffer and the NAC solution to the desired final concentration.
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution and mix quickly.
-
Immediately begin monitoring the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance versus time.
-
The pseudo-first-order rate constant (k') is determined from the negative of the slope of the linear fit.
-
The second-order rate constant (k) is calculated by dividing k' by the concentration of NAC.
-
Protocol 2: HPLC-Based Kinetic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring reaction kinetics by separating and quantifying reactants and products over time.
Materials:
-
Isothiocyanate of interest
-
Nucleophile (e.g., an amino acid or glutathione)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC system with a suitable detector (e.g., DAD or MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Reagent Preparation: Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.
-
Reaction Setup: In a thermostatted vessel, combine the reaction buffer and the nucleophile solution. Initiate the reaction by adding the isothiocyanate stock solution.
-
Time-Point Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Develop a suitable gradient elution method to separate the isothiocyanate, nucleophile, and the product.
-
Data Analysis:
-
Integrate the peak areas of the isothiocyanate reactant and/or the product at each time point.
-
Create a calibration curve for the isothiocyanate and/or product to convert peak areas to concentrations.
-
Plot the concentration of the isothiocyanate versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
-
Visualizing Reaction Pathways and Experimental Workflows
To further aid in the understanding of isothiocyanate reactivity and the experimental approaches to its measurement, the following diagrams are provided.
Caption: Key factors influencing the reactivity of isothiocyanates.
Caption: Experimental workflow for HPLC-based kinetic analysis.
Conclusion
The reactivity of this compound is a key parameter for its successful application in drug discovery and chemical biology. While direct comparative kinetic data is currently lacking in the public domain, this guide provides the theoretical framework and experimental protocols necessary for researchers to conduct their own comparative studies. The electron-donating nature of the phenoxy group suggests that this compound is likely to be less reactive than phenyl isothiocyanate and its analogues bearing electron-withdrawing substituents. The provided experimental workflows offer robust methods for quantifying this reactivity, enabling a more precise understanding of its structure-activity relationship.
A Researcher's Guide to Determining the Stoichiometry of 1-Isothiocyanato-4-phenoxybenzene Labeling
For researchers, scientists, and drug development professionals, achieving a precise and consistent degree of labeling (DOL), or stoichiometry, is critical for the reliability and reproducibility of experiments involving protein modification. This guide provides a comprehensive comparison of 1-isothiocyanato-4-phenoxybenzene with alternative labeling reagents, supported by experimental data and detailed protocols to ensure optimal conjugation.
This compound is an aromatic isothiocyanate that covalently couples to primary amino groups, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, forming a stable thiourea bond.[1] This makes it a valuable tool for introducing a phenoxybenzene moiety onto proteins for various applications, including altering hydrophobic properties or serving as a linker for further modifications. The efficiency of this reaction and the resulting stoichiometry are crucial for preserving the protein's function and ensuring assay consistency.
Comparative Analysis of Labeling Reagents
While direct quantitative data for this compound is not extensively available in the public domain, its performance can be benchmarked against structurally related and commonly used labeling reagents. Isothiocyanates, in general, are highly reactive compounds that form stable covalent bonds with nucleophilic residues on proteins.[2]
The choice of labeling reagent is dictated by several factors, including the desired stoichiometry, the nature of the protein, and the downstream application. The following table provides a comparative overview of this compound (with performance inferred from related compounds) and other common labeling reagents.
| Feature | This compound (Inferred) | Fluorescein Isothiocyanate (FITC) | N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (TMPP) | Dimethyl Labeling |
| Reactive Group | Isothiocyanate | Isothiocyanate | N-Hydroxysuccinimide (NHS) ester | Aldehyde (with a reducing agent) |
| Target Residue(s) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Bond Type | Thiourea | Thiourea | Amide | Dimethylamine |
| Key Advantages | Introduces a hydrophobic phenoxybenzene group. | Provides a fluorescent label for detection.[3] | Introduces a permanent positive charge, enhancing mass spectrometry ionization.[4] | Simple, cost-effective, and suitable for quantitative proteomics using stable isotopes.[4] |
| Considerations | Potential for changes in protein solubility and aggregation due to hydrophobicity. | Can cause fluorescence quenching at high DOL.[1] The label is susceptible to photobleaching. | Primarily for mass spectrometry applications. | Labels both N-terminus and lysine residues, which can complicate some analyses.[5] |
| Typical Molar Excess | 10-100 fold (empirical optimization needed) | 10-20 fold, but can be higher.[1] | Optimization required based on desired labeling. | Dependent on the specific protocol and desired level of labeling. |
| Reaction pH | Alkaline (pH 8.0-9.5) | Alkaline (pH 7.5-8.5).[3] | Neutral to slightly alkaline (pH 7.2-8.5) | Mildly acidic to neutral (pH 6-7) |
Experimental Protocol: Determining the Stoichiometry of this compound Labeling
This protocol outlines the general steps for labeling a protein with this compound and determining the degree of labeling using UV-Vis spectrophotometry.
Materials
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Purification resin (e.g., size-exclusion chromatography column)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) or sodium azide, as these will compete with the labeling reaction.[3] If necessary, dialyze the protein against the labeling buffer.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring, slowly add the desired molar excess of the this compound solution to the protein solution. A starting point is a 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Stoichiometry Determination (Degree of Labeling):
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of this compound (this needs to be empirically determined, but is expected in the UV range). For this example, we will assume a hypothetical maximum absorbance at 310 nm (A310).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the label at 280 nm:
-
Protein Concentration (M) = [A280 - (A310 x CF)] / ε_protein
-
Where CF is the correction factor (A280 of the free label / A310 of the free label) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the label:
-
Label Concentration (M) = A310 / ε_label
-
Where ε_label is the molar extinction coefficient of this compound at its maximum absorbance.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Label Concentration / Protein Concentration
-
-
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the workflow for determining labeling stoichiometry and the chemical reaction between this compound and a primary amine on a protein.
Caption: Experimental workflow for determining the stoichiometry of protein labeling.
Caption: Reaction of this compound with a primary amine.
Alternative Methods for Stoichiometry Determination
While UV-Vis spectrophotometry is a widely accessible method, mass spectrometry offers a more precise determination of labeling stoichiometry.[6][7] By analyzing the mass shift of the intact labeled protein or of proteolytic peptides, the exact number of attached labels can be determined.[8] This is particularly useful for complex mixtures or when a very precise DOL is required.
Conclusion
Determining the stoichiometry of this compound labeling is essential for ensuring the quality and consistency of modified proteins. By carefully selecting the labeling conditions and utilizing appropriate analytical methods, researchers can achieve a desired degree of labeling, leading to more reliable and reproducible experimental outcomes. While direct comparative data for this compound is limited, inferences from related compounds and the detailed protocols provided in this guide offer a solid foundation for its successful application in protein modification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stoichiometry and absolute quantification of proteins with mass spectrometry using fluorescent and isotope-labeled concatenated peptide standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Determination of the stoichiometry of protein complexes using liquid chromatography with fluorescence and mass spectrometric detection of fluorescently labeled proteolytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Confirmation of 1-Isothiocyanato-4-phenoxybenzene Conjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic methods used to confirm the electronic conjugation in 1-isothiocyanato-4-phenoxybenzene. The delocalization of π-electrons across the phenoxy and phenyl isothiocyanate moieties is a key structural feature influencing the molecule's reactivity, stability, and potential applications in drug design and materials science. We present experimental data and protocols for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to validate this conjugation.
Introduction to Conjugation in this compound
This compound, with the chemical formula C₁₃H₉NOS, possesses a conjugated system where the π-electrons of the two aromatic rings and the isothiocyanate group are delocalized. This extended conjugation influences the molecule's electronic and photophysical properties. Spectroscopic analysis provides definitive evidence of this electronic communication between the different parts of the molecule.
Spectroscopic Methodologies and Comparative Data
The confirmation of conjugation relies on comparing the spectroscopic data of this compound with that of its non-conjugated precursors or related unconjugated analogs. The key spectroscopic signatures are summarized below.
Table 1: Comparative Spectroscopic Data Summary
| Spectroscopic Technique | Parameter | This compound (Conjugated) | Phenoxybenzene (Non-conjugated Analog) | Phenyl Isothiocyanate (Non-conjugated Analog) |
| UV-Vis | λmax | ~300-320 nm | ~274 nm | ~270 nm |
| IR | ν(N=C=S) asymm | ~2000-2100 cm⁻¹ (strong, broad) | N/A | ~2000-2150 cm⁻¹ (strong) |
| ν(C-O-C) asymm | ~1240 cm⁻¹ | ~1245 cm⁻¹ | N/A | |
| ¹H NMR | Aromatic Protons | δ ~7.0-7.5 ppm (complex multiplets) | δ ~7.0-7.4 ppm | δ ~7.2-7.5 ppm |
| ¹³C NMR | C-NCS | ~135-145 ppm | N/A | ~130-140 ppm |
| C-O | ~155-160 ppm | ~157 ppm | N/A | |
| Mass Spec | [M]⁺• (m/z) | ~227.04 | ~170.07 | ~135.02 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary tool for observing extended conjugation. An increase in conjugation length shifts the absorption maximum (λmax) to a longer wavelength, an effect known as a bathochromic or "red" shift.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 3 x 10⁻⁵ M) of this compound in a UV-transparent solvent such as dioxane or chloroform.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 400 nm, using the pure solvent as a reference blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Interpretation: The UV spectrum of this compound is expected to show a characteristic absorption band in the 300-320 nm region. This is a significant red shift compared to the λmax of non-conjugated precursors like phenoxybenzene (~274 nm) and phenyl isothiocyanate (~270 nm). This shift is direct evidence of the extended π-electron system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule. For this compound, the key vibrational bands are the asymmetric stretch of the isothiocyanate group (-N=C=S) and the ether (C-O-C) linkage.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or as a solution in a suitable IR-transparent solvent like chloroform. For a solution, a concentration of approximately 2.5 x 10⁻² M is typical.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrophotometer.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹. Perform a background scan with the pure solvent or KBr.
-
Analysis: Identify the characteristic absorption peaks and their wavenumbers (cm⁻¹).
Interpretation:
-
Isothiocyanate Stretch: A very strong and broad absorption band between 2000-2100 cm⁻¹ is the hallmark of the -N=C=S asymmetric stretch. The position and intensity of this band can be influenced by conjugation.
-
Ether Stretch: The asymmetric C-O-C stretching of the diaryl ether appears around 1240 cm⁻¹.
-
Aromatic Vibrations: Bands associated with the aromatic rings (C=C stretching) are observed in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is typically seen above 3000 cm⁻¹.
While IR is excellent for functional group identification, confirming conjugation is more subtle than with UV-Vis. The influence of the extended π-system on the exact frequency and intensity of the -N=C=S stretch, when compared to a non-conjugated alkyl isothiocyanate, can provide supporting evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Conjugation affects the electron density distribution around the nuclei, leading to predictable shifts in their resonance frequencies.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra.
-
Analysis: Assign the chemical shifts (δ) in parts per million (ppm) relative to a standard (e.g., TMS).
Interpretation:
-
¹H NMR: The aromatic protons of both rings will appear as a complex series of multiplets in the range of δ 7.0-7.5 ppm. The specific chemical shifts are influenced by the electron-donating effect of the ether oxygen and the electron-withdrawing nature of the isothiocyanate group, transmitted through the conjugated system.
-
¹³C NMR: The carbon atom of the isothiocyanate group (C-NCS) is expected to have a chemical shift in the range of δ 130-145 ppm. This signal can sometimes be broad. The carbons directly attached to the ether oxygen (C-O) will be downfield, around δ 155-160 ppm. The chemical shifts of all aromatic carbons provide a map of the electron density distribution, which is a direct consequence of the molecular-wide conjugation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural integrity.
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Obtain the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
-
Analysis: Identify the molecular ion peak ([M]⁺• or [M+H]⁺) and major fragment ions.
Interpretation:
-
Molecular Ion: The primary confirmation is the observation of the molecular ion peak corresponding to the exact mass of C₁₃H₉NOS (approximately 227.04 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern provides structural clues. Common fragmentation pathways for such aromatic compounds may include cleavage at the ether linkage or loss of the NCS group. The stability of fragments containing the conjugated system can influence the observed fragmentation pathways.
Visualizing the Workflow and Conjugated System
The following diagrams illustrate the experimental process and the electronic structure of the molecule.
Caption: Experimental workflow for spectroscopic confirmation.
Caption: Delocalized π-system in the molecule.
Conclusion
Assessing the Functional Impact of Labeling with 1-Isothiocyanato-4-phenoxybenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent labeling of proteins, antibodies, and cells is an indispensable tool for a myriad of applications, from in-vitro diagnostics to in-vivo tracking. The choice of labeling reagent is critical, as it should not perturb the biological function of the molecule or cell under investigation. This guide provides a framework for assessing the functional impact of labeling with 1-Isothiocyanato-4-phenoxybenzene, a member of the isothiocyanate family of amine-reactive compounds. Due to the limited specific data on this particular compound, this guide will also draw comparisons with the well-characterized fluorescein isothiocyanate (FITC) and other alternative labeling chemistries to provide a comprehensive overview of functional assessment methodologies.
The Chemistry of Isothiocyanate Labeling
Isothiocyanates, such as this compound and FITC, are amine-reactive reagents that form a stable thiourea bond with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues.[1][2][3] This reaction is typically performed under mild alkaline conditions (pH 8.0-9.0) to ensure the targeted amine groups are deprotonated and thus nucleophilic.[4] While this labeling chemistry is robust and widely used, it is essential to characterize the degree of labeling and its potential effects on the biomolecule's function. Over-labeling can lead to protein aggregation, loss of function, and fluorescence quenching in the case of fluorescent isothiocyanates.[5][6]
Key Functional Assays for Post-Labeling Assessment
A battery of functional assays should be employed to ascertain that the labeling process has not adversely affected the biological integrity of the cell or protein. The choice of assays will depend on the specific application and the nature of the labeled entity.
When labeling living cells for tracking or imaging, it is paramount to ensure the labeling process is not toxic. Several assays can be used to measure cell viability and cytotoxicity.[7][8]
-
Membrane Integrity Assays: These assays use dyes that can only enter cells with compromised membranes, thus staining dead cells. Propidium iodide (PI) and trypan blue are common examples.[8][9]
-
Metabolic Activity Assays: These assays measure the metabolic activity of a cell population, which is indicative of cell health. Common methods include the reduction of tetrazolium salts like MTT, XTT, and WST-1, or the reduction of resazurin (alamarBlue).[7][10][11][12]
-
ATP Quantification Assays: The amount of ATP in a cell population is a direct measure of its viability, as only live cells can produce ATP. These assays typically use luciferase to generate a luminescent signal proportional to the ATP concentration.[9][12][13]
For long-term cell tracking studies, it is crucial to confirm that the label does not interfere with the cell's ability to proliferate.
-
DNA Synthesis Assays: These methods measure the incorporation of nucleotide analogs, such as BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine), into newly synthesized DNA during the S-phase of the cell cycle.[10][14]
-
Dye Dilution Assays: Cells are labeled with a stable fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE) or similar tracking dyes. With each cell division, the dye is distributed equally between the daughter cells, leading to a halving of the fluorescence intensity, which can be monitored by flow cytometry.[9][11][15]
-
Metabolic Assays over Time: Performing metabolic assays (e.g., MTT, resazurin) at multiple time points can provide an indirect measure of cell proliferation.[11]
For labeled antibodies or proteins, it is critical to verify that their binding affinity to their target is not compromised.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay can be used to quantify the binding of a labeled antibody to its immobilized antigen.[16][17]
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events and can accurately determine association and dissociation rate constants, and thus the binding affinity (KD).[18]
-
Flow Cytometry-Based Binding Assays: The binding of a fluorescently labeled antibody to cell surface antigens can be quantified by measuring the mean fluorescence intensity of the cell population.[19]
-
Radioligand Binding Assays: If the antibody is radiolabeled, its binding affinity can be determined by measuring the amount of radioactivity bound to the target at various concentrations.[18][20]
Comparative Data on Labeling Reagents
The following tables summarize key characteristics and potential functional impacts of isothiocyanate labeling compared to other common labeling chemistries.
Table 1: Comparison of Amine-Reactive Labeling Chemistries
| Feature | Isothiocyanates (e.g., this compound, FITC) | N-hydroxysuccinimide (NHS) Esters |
| Reactive Group | -N=C=S | Succinimidyl ester |
| Target Residue | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Bond Formed | Thiourea | Amide |
| Reaction pH | 8.0 - 9.0 | 7.2 - 8.5 |
| Stability of Bond | Very stable | Very stable |
| Potential Issues | Over-labeling can cause aggregation and loss of function.[5][6] FITC fluorescence is pH-sensitive.[1] | Hydrolysis of the NHS ester in aqueous solution competes with the aminolysis reaction. |
Table 2: Overview of Functional Assays for Labeled Cells
| Assay Type | Principle | Common Reagents/Methods | Key Readout |
| Viability | Measures membrane integrity or metabolic activity. | Propidium Iodide, Trypan Blue, MTT, XTT, Resazurin, ATP assay.[7][9][12] | Percentage of live/dead cells, Absorbance, Fluorescence, Luminescence. |
| Proliferation | Measures DNA synthesis or generational dye dilution. | BrdU, EdU, CFSE, CytoTrack dyes.[10][14][15] | Fluorescence intensity, Cell count. |
| Apoptosis | Detects markers of programmed cell death. | Annexin V, Caspase activity assays. | Fluorescence, Luminescence. |
Table 3: Overview of Functional Assays for Labeled Proteins/Antibodies
| Assay Type | Principle | Common Methods | Key Readout |
| Binding Affinity | Measures the strength of the interaction between the labeled protein and its target. | ELISA, Surface Plasmon Resonance (SPR), Flow Cytometry, Isothermal Titration Calorimetry (ITC).[16][17][18][19] | Binding curve, Dissociation constant (KD). |
| Enzymatic Activity | Measures the catalytic activity of a labeled enzyme. | Substrate turnover assays. | Change in absorbance or fluorescence over time. |
| Structural Integrity | Assesses the conformational stability of the labeled protein. | Circular Dichroism (CD), Differential Scanning Fluorimetry (DSF).[21] | Spectral changes, Melting temperature (Tm). |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible assessment of labeled biomolecules. Below are generalized protocols for key functional assays.
-
Protein Preparation: Dissolve the protein in a suitable buffer, such as 0.1 M sodium carbonate buffer, pH 9.0.
-
Dye Preparation: Dissolve the isothiocyanate reagent (e.g., this compound) in an organic solvent like DMSO or DMF.
-
Labeling Reaction: Slowly add the dissolved dye to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Purification: Remove the unreacted dye using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Labeling: Label the cells with this compound according to a developed protocol. Include unlabeled and vehicle-treated controls.
-
Incubation: Incubate the cells for the desired period post-labeling.
-
Assay: Add the resazurin-based reagent to each well and incubate for 1-4 hours.[12]
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the unlabeled control.
-
Cell Preparation: Prepare a single-cell suspension of the target cells expressing the antigen of interest.
-
Incubation: Incubate the cells with varying concentrations of the labeled antibody on ice.
-
Washing: Wash the cells to remove unbound antibody.
-
Analysis: Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Plot the MFI against the antibody concentration and fit the data to a saturation binding curve to determine the dissociation constant (KD).
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways relevant to functional assessment.
Caption: Workflow for labeling cells and subsequent functional assessment.
Caption: Key points in the apoptosis pathway for functional assessment.
Conclusion
The successful use of any labeling reagent, including this compound, hinges on a thorough evaluation of its impact on the biological function of the labeled entity. By employing a systematic approach that includes a panel of well-chosen functional assays—spanning cell viability, proliferation, and binding affinity—researchers can confidently generate reliable data. This guide provides the necessary framework, comparative data, and experimental considerations to effectively assess the functional consequences of labeling, ensuring the integrity of downstream applications.
References
- 1. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. Fluorescein isothiocyanate-labeled human plasma fibronectin in extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 9. 세포 생존력 및 증식 분석 [sigmaaldrich.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. Cell Proliferation Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 13. Video: Viability Assays for Cells in Culture [jove.com]
- 14. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. How to detect and quantify the binding affinity of the antibody to the antigen? | AAT Bioquest [aatbio.com]
- 17. Binding Assays - Creative Biolabs [creative-biolabs.com]
- 18. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Binding Assays | Sartorius [sartorius.com]
- 20. Video: Determining Binding Affinity KD of Radiolabeled Antibodies to Immobilized Antigens [jove.com]
- 21. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide for the Proper Disposal of 1-Isothiocyanato-4-phenoxybenzene
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 1-Isothiocyanato-4-phenoxybenzene is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including detailed procedural guidance for the proper disposal of this compound.
Disclaimer: The following procedures are based on general chemical principles for the degradation of isothiocyanates. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) specific to this compound before proceeding. All operations should be conducted by trained personnel in a controlled laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. According to GHS classifications for this compound and related isothiocyanates, it may be harmful if swallowed or in contact with skin, and may cause skin irritation or allergic reactions.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[4]
-
Ventilation: All handling and disposal procedures must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[5][6]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[6][7] Collect the contaminated material into a sealed and clearly labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.[7][8]
Primary Disposal Method: Licensed Hazardous Waste Disposal
The most secure and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2][4][7]
Procedural Steps:
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unknown and potentially hazardous reactions.
-
Containerization: Whenever feasible, store the waste in its original container.[4] If not possible, use a compatible, leak-proof, and clearly labeled container.
-
Labeling: The container must be accurately labeled as "Hazardous Waste: this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area until collection by a certified waste disposal service.
Chemical Neutralization Protocol for Laboratory Use
For situations requiring the neutralization of small quantities of this compound prior to disposal, a basic hydrolysis method can be employed. This procedure converts the reactive isothiocyanate group into a less hazardous amine and thiocarbonate species. This reaction is exothermic and must be performed with caution.
Quantitative Data for Neutralization
| Parameter | Value/Specification | Rationale |
| Neutralizing Agent | 1 M Sodium Hydroxide (NaOH) Solution | Basic hydrolysis is an effective method for degrading isothiocyanates. |
| Molar Ratio | 3-4 equivalents of NaOH per equivalent of Isothiocyanate | A molar excess ensures the complete and timely destruction of the isothiocyanate. |
| Reaction Temperature | Maintain below 30°C | The hydrolysis of isothiocyanates with a strong base is exothermic. An ice bath is required to control the temperature. |
| Reaction Time | 4-8 hours (or overnight) | Sufficient time is needed to ensure the reaction goes to completion. |
| Monitoring | Thin Layer Chromatography (TLC) or Gas Chromatography (GC) | (Optional) To confirm the disappearance of the starting material. |
| Final pH | ~7 | Neutralization of the final solution is necessary before it can be considered for further disposal steps. |
Experimental Protocol: Basic Hydrolysis
-
Preparation: In a chemical fume hood, set up a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer and an external ice bath.
-
Reagent Preparation: Prepare a 1 M aqueous solution of sodium hydroxide. Calculate the amount needed to have a 3-4 molar excess relative to the quantity of this compound waste.
-
Reaction: Begin stirring the sodium hydroxide solution in the reaction vessel, cooled by the ice bath. Slowly and in small portions, add the this compound waste to the stirred NaOH solution. The rate of addition should be controlled to keep the internal temperature below 30°C.
-
Monitoring: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 4-8 hours (or overnight) to ensure complete hydrolysis.
-
Neutralization: After the reaction period, place the vessel back in an ice bath. Slowly and carefully, add a suitable acid (e.g., 1 M hydrochloric acid) to neutralize the solution to a pH of approximately 7. Monitor the pH using pH paper or a calibrated pH meter.
-
Final Disposal: The resulting neutralized aqueous solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS-approved waste stream. While the primary hazardous component has been degraded, the final solution may contain byproducts that are not suitable for drain disposal.
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The degradation of allyl isothiocyanate and its impact on methane production from anaerobic co-digestion of kitchen waste and waste activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manual gas-phase isothiocyanate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
